molecular formula C14H20Cl2N4O2S B583486 Thiamine Acetate Hydrochloride CAS No. 1037-29-2

Thiamine Acetate Hydrochloride

Cat. No.: B583486
CAS No.: 1037-29-2
M. Wt: 379.3
InChI Key: RHACBYQHDIYAIL-UHFFFAOYSA-M
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Description

Thiamine Acetate Hydrochloride is a form of the essential micronutrient vitamin B1, prepared for research applications. Its primary research value stems from its role as a precursor to thiamine pyrophosphate (TPP), a critical coenzyme in cellular metabolism . TPP serves as an indispensable cofactor for several key enzyme complexes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are central to the Krebs cycle and aerobic energy production . This makes the compound vital for studies focused on carbohydrate metabolism and cellular energetics . Furthermore, its role in the pentose phosphate pathway via the transketolase enzyme highlights its importance in research related to nucleotide synthesis and reductive biosynthesis . Beyond metabolic studies, Thiamine Acetate Hydrochloride is crucial for neurological research. Thiamine is required for the synthesis of the neurotransmitter acetylcholine and is fundamental to the maintenance of healthy nerve cell membranes and myelin sheaths . A deficiency of this vitamin is known to cause severe neurological sequelae, making this compound a key reagent in modeling and investigating disorders such as Wernicke-Korsakoff syndrome and beriberi . Researchers utilize this compound to explore the molecular mechanisms underlying these conditions and the vital functions of thiamine in neural health .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHACBYQHDIYAIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858470
Record name 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID30858470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74144-47-1, 1037-29-2
Record name Thiazolium, 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-, chloride, hydrochloride (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74144-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Thiamine Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for Thiamine Acetate Hydrochloride (also known as Acetylthiamine or Thiamine Impurity G). It addresses the compound's dual role in drug development: first, as a lipophilic prodrug candidate requiring bioactivation, and second, as a critical process-related impurity (EP Impurity G) in Thiamine API manufacturing.

Chemical Entity: 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methylthiazolium chloride hydrochloride CAS: 1037-29-2 Role: Lipophilic Thiamine Precursor / Pharmacopeial Impurity Standard

Executive Technical Synthesis

Thiamine Acetate Hydrochloride differs from standard Thiamine Hydrochloride (Vitamin B1) by the acetylation of the hydroxyethyl side chain on the thiazole ring. This structural modification alters the physicochemical profile, specifically increasing lipophilicity (


) compared to the parent vitamin.

Mechanism of Action (MoA) Summary: The pharmacological activity of Thiamine Acetate Hydrochloride is indirect . It functions as a prodrug .

  • Transport: The acetyl ester facilitates passive diffusion across lipid membranes (potentially bypassing saturable thiamine transporters like THTR-1/THTR-2).

  • Bioactivation: Cytosolic and plasma esterases hydrolyze the acetyl group, releasing free Thiamine.

  • Activation: Free Thiamine is pyrophosphorylated by Thiamine Pyrophosphokinase (TPK1) to form Thiamine Pyrophosphate (TPP) .[1]

  • Catalysis: TPP functions as the active coenzyme, utilizing the thiazolium C2-carbanion (ylid) to catalyze decarboxylation and transketolation reactions.[2]

Molecular Mechanism of Action

The core mechanism relies on the transformation of the acetate ester into the active ylid form.

Phase I: Bioactivation (Deacetylation)

Unlike Thiamine HCl, which is readily water-soluble but transport-limited, Thiamine Acetate acts as a substrate for Carboxylesterases (CES) .

  • Reaction: Hydrolysis of the ester bond at the C5-hydroxyethyl side chain.

  • Kinetics: This reaction is generally rapid in hepatic tissue but provides a "depot" effect in plasma, potentially altering the pharmacokinetic (

    
    ) profile compared to free thiamine.
    
Phase II: The Thiazolium Ylid Mechanism (The "True" MoA)

Once converted to TPP, the molecule's activity is dictated by the Thiazolium Ring .

  • Proton Abstraction: The C2 proton of the thiazolium ring is acidic (

    
     in aprotic environments, but enzyme active sites lower this).
    
  • Ylid Formation: Loss of the C2 proton generates a resonance-stabilized ylid (carbanion).

  • Nucleophilic Attack: This ylid acts as a nucleophile, attacking carbonyl carbons (e.g., Pyruvate,

    
    -Ketoglutarate), forming a covalent intermediate that facilitates decarboxylation.
    
Pathway Visualization

The following diagram illustrates the metabolic cascade from the Acetate precursor to the active enzymatic cofactor.

ThiamineAcetatePathway cluster_cell Intracellular Activation TA Thiamine Acetate (Prodrug/Impurity) Thiamine Free Thiamine (Vitamin B1) TA->Thiamine Hydrolysis TPP Thiamine Pyrophosphate (Active Cofactor) Thiamine->TPP Mg2+ / ATP PDH Pyruvate Dehydrogenase (Krebs Entry) TPP->PDH Cofactor Binding TKT Transketolase (Pentose Phosphate Pathway) TPP->TKT Cofactor Binding Esterase Carboxylesterases (Liver/Plasma) Esterase->TA TPK Thiamine Pyrophosphokinase TPK->Thiamine

Figure 1: Bioactivation cascade of Thiamine Acetate Hydrochloride to the active cofactor TPP.

Experimental Protocols for Drug Development

For researchers utilizing Thiamine Acetate Hydrochloride (either as a prodrug candidate or an impurity standard), the following protocols are critical.

Protocol A: In Vitro Metabolic Stability (Esterase Hydrolysis)

Objective: Determine the half-life (


) of Thiamine Acetate conversion to Thiamine in plasma or liver microsomes. This validates the "prodrug" mechanism.

Reagents:

  • Test Compound: Thiamine Acetate HCl (

    
    ).
    
  • Matrix: Pooled Human Plasma or Liver S9 Fraction.

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Equilibrate plasma/S9 at

    
     for 5 minutes.
    
  • Initiation: Spike Thiamine Acetate HCl to a final concentration of

    
    .
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately transfer aliquots into

    
     ice-cold Quenching Solution containing Internal Standard (e.g., Thiamine-
    
    
    
    ).
  • Clarification: Centrifuge at

    
     for 15 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor transition for Thiamine Acetate (Parent) and Thiamine (Metabolite).

Acceptance Criteria:

  • Prodrug Success: rapid disappearance of parent (

    
     min) with stoichiometric appearance of Thiamine.
    
  • Impurity Stability: If testing as an impurity, stability in formulation buffers (pH 4.0–6.0) is required.

Protocol B: HPLC Separation (Impurity Profiling)

Objective: Quantify Thiamine Acetate (Impurity G) in the presence of Thiamine HCl. This is mandatory for USP/EP compliance in drug substance manufacturing.

Chromatographic Conditions:

Parameter Setting

| Column | C18 End-capped (e.g., Inertsil ODS-3),


 |
| Mobile Phase A  | 20 mM Sodium Phosphate Buffer (pH 3.0) + 5 mM Hexanesulfonic Acid (Ion Pairing Agent) |
| Mobile Phase B  | Acetonitrile |
| Gradient  | 0-10 min: 5% B; 10-25 min: 5% 

40% B | | Flow Rate | 1.0 mL/min | | Detection | UV @ 245 nm |

Differentiation Logic:

  • Thiamine: Elutes early (more polar).

  • Thiamine Acetate: Elutes later due to the lipophilic acetate ester.

  • Note: The ion-pairing agent (Hexanesulfonic acid) is critical to retain the positively charged thiazolium species.

Comparative Data Profile

The following table contrasts the physicochemical properties of the Acetate derivative versus the standard Hydrochloride salt.

FeatureThiamine Hydrochloride (Standard)Thiamine Acetate Hydrochloride (Derivative)
Chemical Nature Salt of free vitaminSalt of O-acetyl ester
LogP (Lipophilicity) -3.9 (Highly Hydrophilic)~ -1.5 (Moderately Hydrophilic)
Membrane Transport Active Transport (THTR-1/2)Passive Diffusion + Active Transport
Metabolic Fate Direct phosphorylation to TPPHydrolysis

Thiamine

TPP
Regulatory Status API (Active Ingredient)Impurity (EP Impurity G) / Research Reagent
Stability High in acidic mediaSusceptible to hydrolysis at pH > 6.0

Mechanism of Action: The Thiazolium Core

To understand why the bioactivation leads to efficacy, one must visualize the electron flow within the thiazole ring of the resulting TPP.

ThiazoleMechanism Step1 Resting State: Thiazolium Ring (C2-H) Step2 Deprotonation: Formation of Ylid (C2: -) Step1->Step2 - H+ (Base) Step3 Nucleophilic Attack: Ylid attacks Substrate Carbonyl Step2->Step3 + Pyruvate Step4 Electron Sink: Ring stabilizes negative charge Step3->Step4 Resonance

Figure 2: The chemical mechanism of the Thiazolium ring (post-bioactivation).

Causality Explanation: The efficacy of Thiamine Acetate depends entirely on the C2-position of the thiazole ring. The acetate group at the tail (C5-side chain) does not participate in the catalytic cycle; it serves only to modify solubility or represents a manufacturing by-product. Once removed by esterases, the "Electron Sink" capability of the thiazolium ring is restored, allowing it to stabilize carbanion intermediates essential for carbohydrate metabolism.

References

  • European Pharmacopoeia (Ph. Eur.) . Thiamine Hydrochloride Monograph: Impurity G (Thiamine Acetate). European Directorate for the Quality of Medicines.

  • PubChem Compound Summary . Thiamine Acetate Hydrochloride (CID 71752508).[3] National Library of Medicine.

  • Bettendorff, L. (2020). Thiamine. In: Encyclopedia of Biological Chemistry III. Elsevier. (Detailed mechanism of TPP formation).

  • LGC Standards . Thiamine Acetate Hydrochloride (Impurity Reference Material).[3][4][5]

  • Volvert, M. L., et al. (2008).[6] Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action.... BMC Pharmacology.[6] (Context on lipophilic thiamine derivatives).

Sources

An In-depth Technical Guide to Thiamine Acetate Hydrochloride vs. Thiamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of thiamine acetate hydrochloride and thiamine hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. By synthesizing technical data with practical insights, this document aims to elucidate the nuanced differences between these two forms of vitamin B1, informing experimental design and formulation strategies.

Introduction: The Significance of Thiamine and its Salt Forms

Thiamine, or vitamin B1, is an essential water-soluble vitamin crucial for human health. Its biologically active form, thiamine pyrophosphate (TPP), is a vital coenzyme in carbohydrate metabolism, nerve function, and cell growth[1]. Deficiencies in thiamine can lead to severe neurological and cardiovascular conditions such as beriberi and Wernicke-Korsakoff syndrome[2]. In pharmaceutical and nutraceutical applications, thiamine is commonly available in various salt forms to enhance its stability and facilitate its delivery. Among these, thiamine hydrochloride has been the most extensively studied and utilized. This guide will delve into a technical comparison of thiamine hydrochloride and the less-documented thiamine acetate hydrochloride.

Molecular Structure and Physicochemical Properties

The fundamental difference between thiamine acetate hydrochloride and thiamine hydrochloride lies in their chemical structures, which in turn dictates their physicochemical properties.

Chemical Structure

Thiamine hydrochloride is the hydrochloride salt of thiamine[1]. Thiamine acetate hydrochloride, also known as Acetylaneurine HCl, is a derivative where the hydroxyl group of the thiamine molecule is esterified with an acetate group[3][4].

Diagram 1: Chemical Structure of Thiamine Hydrochloride

Caption: Molecular structure of Thiamine Hydrochloride.

Diagram 2: Chemical Structure of Thiamine Acetate Hydrochloride

Caption: Molecular structure of Thiamine Acetate Hydrochloride.

Physicochemical Properties: A Comparative Table

The modification in the side chain from a hydroxyl to an acetate group influences key properties such as molecular weight, solubility, and melting point.

PropertyThiamine Acetate HydrochlorideThiamine Hydrochloride
CAS Number 1037-29-2[3]67-03-8[5][6]
Molecular Formula C14H20Cl2N4O2S[3][4]C12H18Cl2N4OS[1][5]
Molecular Weight 379.31 g/mol [3]337.27 g/mol [5][6]
Appearance White to Off-White Solid[7]White crystalline powder[1]
Melting Point 227-232°C (decomposes)[7]~248°C (decomposes)
Solubility DMSO (Slightly, Heated), Methanol (Slightly)[7]Freely soluble in water, sparingly soluble in methanol[1]
Hygroscopicity Hygroscopic[7]Hygroscopic

Stability Considerations

The stability of a pharmaceutical compound is paramount for its formulation, storage, and efficacy. While extensive data exists for thiamine hydrochloride, information on thiamine acetate hydrochloride is limited.

Thiamine Hydrochloride:

  • pH Stability: Thiamine hydrochloride is most stable in acidic conditions (pH 2.7-3.4 for a 1% solution) and degrades in alkaline environments[8].

  • Temperature Stability: It is sensitive to heat, especially in neutral or alkaline solutions. However, in the crystalline state, it is relatively stable[9].

  • Light Sensitivity: Thiamine hydrochloride is sensitive to light and should be stored in light-resistant containers.

  • Oxidation: It is susceptible to oxidation, which leads to a loss of biological activity.

Thiamine Acetate Hydrochloride:

  • While specific stability studies are not widely published, its hygroscopic nature suggests that, like the hydrochloride form, it requires storage in a dry environment[7]. The ester linkage may be susceptible to hydrolysis, particularly at non-neutral pH, which could be a key degradation pathway. Further research is warranted to fully characterize its stability profile.

Bioavailability and Metabolism

The ultimate therapeutic value of a thiamine salt is determined by its absorption, distribution, metabolism, and excretion (ADME) profile.

Thiamine Hydrochloride:

  • Absorption: Thiamine hydrochloride is absorbed from the small intestine via both an active transport system at low concentrations and passive diffusion at higher, pharmacological doses[2][10][11]. Its oral bioavailability is estimated to be between 3.7% and 5.3%[12][13].

  • Metabolism: Once absorbed, thiamine hydrochloride is converted to its active form, thiamine pyrophosphate (TPP), through phosphorylation by the enzyme thiamine diphosphokinase[1][2]. Key metabolites include thiamine acetic acid[10].

Thiamine Acetate Hydrochloride:

  • The bioavailability and metabolic fate of thiamine acetate hydrochloride are not well-documented in publicly available literature. It is plausible that the acetate ester is hydrolyzed in vivo to release thiamine, which would then follow the same metabolic pathway as thiamine from other salts. However, the rate and extent of this hydrolysis and its impact on overall bioavailability require dedicated pharmacokinetic studies.

Diagram 3: Metabolic Pathway of Thiamine

G Thiamine_Salt Thiamine Salt (e.g., Hydrochloride, Acetate) Thiamine Thiamine Thiamine_Salt->Thiamine Absorption & Hydrolysis TPP Thiamine Pyrophosphate (TPP) (Active Form) Thiamine->TPP Phosphorylation (Thiamine Diphosphokinase) Metabolism Carbohydrate, Fat, and Amino Acid Metabolism TPP->Metabolism Coenzyme

Caption: Simplified metabolic activation of thiamine salts.

Analytical Methodologies

Accurate quantification of thiamine and its derivatives is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a widely accepted method.

Experimental Protocol: HPLC Quantification of Thiamine

This protocol is a general guideline and may require optimization for specific matrices or instrumentation.

Objective: To quantify the concentration of thiamine in a sample using Reverse-Phase HPLC with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Thiamine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-hexanesulfonate

  • Glacial acetic acid

  • Purified water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer and an organic modifier (e.g., a mixture of a sodium 1-hexanesulfonate and glacial acetic acid buffer and methanol in an 80:20 ratio)[14]. The pH should be adjusted to an acidic value (e.g., pH 3.0) for optimal peak shape and retention[14].

  • Standard Solution Preparation: Accurately weigh a known amount of thiamine hydrochloride reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution. Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing the thiamine salt in the diluent. The sample may require extraction or filtration depending on the matrix.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm[14]

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the thiamine peak versus the concentration of the standards. Determine the concentration of thiamine in the sample by interpolating its peak area on the calibration curve.

Diagram 4: HPLC Workflow for Thiamine Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation Injection Injection into HPLC System Mobile_Phase->Injection Standard_Prep Standard Solution Preparation Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification

Caption: General workflow for the quantification of thiamine by HPLC.

Synthesis Overview

The synthesis routes for these two compounds differ, reflecting their structural variations.

Thiamine Hydrochloride:

  • A common synthesis method involves reacting thiamine mononitrate with a source of hydrochloric acid, such as an acidic methanol solution prepared by bubbling hydrogen chloride gas through methanol[15]. Another approach involves the reaction of thiamine sulfate with hydrochloric acid[15].

Thiamine Acetate Hydrochloride:

Conclusion and Future Directions

Thiamine hydrochloride is a well-characterized and widely used form of vitamin B1 with a substantial body of scientific literature supporting its use. In contrast, thiamine acetate hydrochloride is a less common derivative with limited available data on its stability, bioavailability, and specific applications. The acetate ester modification may offer different physicochemical properties that could be advantageous in certain formulations, but this remains to be thoroughly investigated.

For researchers and drug development professionals, the choice between these two salts will largely depend on the specific application and the need for well-established data versus the potential for novel formulation strategies. The lack of comprehensive data on thiamine acetate hydrochloride highlights a clear area for future research, including detailed stability studies under various conditions, comparative bioavailability and pharmacokinetic profiling, and evaluation of its efficacy in different delivery systems. Such studies would be invaluable in determining if thiamine acetate hydrochloride offers any tangible benefits over the conventional hydrochloride salt.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Thiamine Hydrochloride: Absorption, Metabolism, and Safety. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Thiamine Acetate Hydrochloride. Retrieved January 16, 2026, from [Link]

  • Bhagat, D. S., Gurnule, W. B., Rathod, Y. U., Sankhla, M. S., & Pandit, V. U. (2021). Thiamine hydrochloride (vitamin B1)
  • Google Patents. (n.d.). CN111004230A - Thiamine hydrochloride, its synthesis method and medicine.
  • KEGG DRUG. (n.d.). Thiamine hydrochloride. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Thiamine Hydrochloride. Retrieved January 16, 2026, from [Link]

  • Gholap, S., & Gunjal, N. (2016). Thiamine hydrochloride (Vit-B1): An optimized green alternative for the synthesis of polyhydroquinoline derivatives.
  • Patel, K. C., & Bridgeman, M. B. (2024). Vitamin B1 (Thiamine). In StatPearls.
  • National Institutes of Health Office of Dietary Supplements. (2023, February 9). Thiamin - Health Professional Fact Sheet. Retrieved January 16, 2026, from [Link]

  • precisionFDA. (n.d.). THIAMINE HYDROCHLORIDE. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of Stability of Thiamin Salts at High Temperature and Water Activity. Retrieved January 16, 2026, from [Link]

  • Smith, T. J., Johnson, C. R., & Lonsdale, D. (2012). Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects. BMC clinical pharmacology, 12, 4.
  • Lonsdale, D. (2018). Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. Medicina (Kaunas, Lithuania), 54(5), 79.
  • Pignatello, R., & Vandelli, M. A. (2021). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Pharmaceutics, 13(8), 1234.
  • ResearchGate. (n.d.). A New Convergent Synthesis of Thiamine Hydrochloride. Retrieved January 16, 2026, from [Link]

  • Clemson University TigerPrints. (n.d.). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Retrieved January 16, 2026, from [Link]

  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved January 16, 2026, from [Link]

  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved January 16, 2026, from [Link]

Sources

Thiamine Acetate Hydrochloride: A Lipophilic Prodrug Strategy for Vitamin B1 Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiamine Acetate Hydrochloride (O-Acetylthiamine HCl) represents a targeted chemical modification of Vitamin B1 designed to overcome the pharmacokinetic limitations of standard thiamine salts. While Thiamine Hydrochloride (Thiamine HCl) relies on saturable, carrier-mediated transport (THTR-1 and THTR-2) for absorption, Thiamine Acetate HCl introduces an ester moiety to the hydroxyethyl side chain. This modification increases lipophilicity, theoretically enabling passive diffusion across the intestinal epithelium before undergoing enzymatic hydrolysis to release the active vitamin.

This technical guide outlines the structural logic, metabolic pathway, and rigorous experimental protocols required to validate Thiamine Acetate Hydrochloride as a superior delivery vehicle for thiamine in drug development.

Chemical Identity & Structural Logic

The Prodrug Rationale

Standard Thiamine HCl is highly water-soluble but suffers from dose-dependent bioavailability . At physiological doses (<5 mg), absorption is high via active transport. At pharmacological doses (e.g., >100 mg for diabetic neuropathy), active transporters become saturated, and absorption drops drastically.

Thiamine Acetate Hydrochloride (CAS: 1037-29-2) addresses this by masking the polar hydroxyl group with an acetyl ester.

  • Chemical Name: 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-acetoxyethyl)-4-methylthiazolium chloride hydrochloride.[1]

  • Molecular Formula:

    
    [1]
    
  • Key Modification: Esterification of the C-2 hydroxyethyl group on the thiazole ring.

Physicochemical Comparison
FeatureThiamine HCl (Standard)Thiamine Acetate HCl (Prodrug)Impact
Lipophilicity (LogP) -3.0 (approx)-1.5 to -1.0 (Estimated)Enhanced passive permeability across lipid bilayers.
Solubility High (Water)Moderate (Water), Soluble in AlcoholRetains aqueous solubility for formulation but improves membrane interaction.
Transport Mechanism Active (THTR-1/2)Passive Diffusion + ActiveBypasses saturation kinetics at high doses.
Metabolic Requirement Phosphorylation onlyHydrolysis + PhosphorylationRequires esterase activity to release active thiamine.

Mechanism of Action: The Bioactivation Pathway

The efficacy of Thiamine Acetate HCl hinges on its stability in the gastrointestinal tract and its rapid conversion in the plasma or liver.

Pathway Diagram

The following diagram illustrates the differential absorption and activation pathways of the prodrug versus the standard salt.

ThiaminePathway cluster_Gut Intestinal Lumen cluster_Barrier Intestinal Epithelium cluster_Blood Systemic Circulation / Liver T_HCl Thiamine HCl (Hydrophilic) THTR THTR-1 / THTR-2 (Saturable Transporter) T_HCl->THTR Low Dose (<5mg) T_HCl->THTR High Dose (Saturated) T_Acet Thiamine Acetate HCl (Lipophilic Prodrug) Diffusion Passive Diffusion T_Acet->Diffusion High Dose Bypass FreeThiamine Free Thiamine THTR->FreeThiamine T_Acet_Sys Thiamine Acetate (Systemic) Diffusion->T_Acet_Sys Absorbed Prodrug Esterase Carboxylesterases (Hydrolysis) Esterase->FreeThiamine De-acetylation TPP Thiamine Pyrophosphate (Active Cofactor) FreeThiamine->TPP Thiamine Diphosphokinase (Intracellular) T_Acet_Sys->Esterase

Figure 1: Comparative absorption and activation pathways. Thiamine Acetate utilizes passive diffusion to bypass transporter saturation, followed by enzymatic hydrolysis.

Preclinical Validation Protocols

To validate Thiamine Acetate HCl as a viable candidate, you must establish its stability profile and conversion efficiency.

Experiment A: In Vitro Hydrolytic Stability

Objective: Determine if the prodrug survives the stomach (acid stability) and releases thiamine in the presence of plasma enzymes.

Reagents:

  • Simulated Gastric Fluid (SGF): pH 1.2, pepsin-free.

  • Simulated Intestinal Fluid (SIF): pH 6.8, pancreatin-free.

  • Rat Plasma (heparinized).

Protocol:

  • Preparation: Dissolve Thiamine Acetate HCl to 100 µM in SGF, SIF, and Plasma.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at

    
     minutes.
    
  • Quenching: Immediately add 300 µL ice-cold acetonitrile (with internal standard, e.g., Thiamine-

    
    ) to precipitate proteins/stop reaction.
    
  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via HPLC-UV or LC-MS/MS.

    • Target Analyte: Disappearance of Thiamine Acetate; Appearance of Thiamine.

Success Criteria:

  • SGF: <5% degradation over 2 hours (indicates stability in stomach).

  • Plasma: >80% conversion to Thiamine within 60 minutes (indicates effective prodrug activation).

Experiment B: In Vivo Pharmacokinetics (Rat Model)

Objective: Quantify the bioavailability advantage (


) of the prodrug over Thiamine HCl.

Study Design:

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Groups:

    • Control: Thiamine HCl (Oral Gavage, equimolar dose, e.g., 50 mg/kg).

    • Test: Thiamine Acetate HCl (Oral Gavage, equimolar dose).

    • IV Reference: Thiamine HCl (Intravenous, 5 mg/kg) for absolute bioavailability calc.

Workflow Diagram:

PK_Workflow Step1 Dosing (Oral Gavage) Step2 Blood Sampling (Tail Vein) Step1->Step2 Timepoints: 0, 0.5, 1, 2, 4, 8, 12, 24h Step3 Sample Processing (Protein Precip + Derivatization) Step2->Step3 Whole Blood (for TPP) & Plasma (for Free Thiamine) Step4 HPLC-Fluorescence (Thiochrome Method) Step3->Step4 Oxidation to Thiochrome Step5 Data Analysis (Non-compartmental) Step4->Step5 Calc: Cmax, Tmax, AUC

Figure 2: Pharmacokinetic study workflow. Note the requirement for derivatization (Thiochrome method) if using fluorescence detection, as thiamine itself is not naturally fluorescent.

Critical Analytical Note (The Thiochrome Method): Thiamine and its esters are often analyzed by oxidizing them to thiochrome (highly fluorescent) using alkaline potassium ferricyanide.

  • Nuance: Thiamine Acetate must be hydrolyzed before oxidation to form thiochrome. If you analyze plasma directly without a hydrolysis step, you will only measure free thiamine generated in vivo. To measure total thiamine (including unhydrolyzed prodrug), you must treat the sample with an esterase or strong base ex vivo before oxidation.

Analytical Methodology: HPLC-Fluorescence

For high-sensitivity detection of Thiamine in biological matrices, the post-column derivatization method is the gold standard.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 7.0) : Methanol (85:15).

  • Post-Column Reagent: 0.01% Potassium Ferricyanide in 15% NaOH.

  • Detection: Excitation 365 nm / Emission 435 nm.

Data Interpretation:

  • 
    :  Expect a delayed but higher peak for Thiamine Acetate compared to Thiamine HCl if passive diffusion dominates.
    
  • 
    :  May be shifted due to the hydrolysis step.
    
  • Erythrocyte TPP: The true measure of efficacy is the level of Thiamine Pyrophosphate (TPP) inside red blood cells, as this indicates cellular uptake and biological activation.

Safety & Regulatory Considerations

While Thiamine Acetate HCl is a prodrug of a "Generally Recognized As Safe" (GRAS) vitamin, the ester moiety introduces specific considerations:

  • Acetate Load: Hydrolysis releases acetate. While generally safe, high-dose kinetics should verify no acidosis risk (unlikely at vitamin doses).

  • Impurity Profiling: Synthesis of thiamine esters can generate di-acetylated byproducts (Acetiamine) or open-ring thiol forms. Purity must be validated using HPLC-UV.

  • Regulatory Status: Often listed as a chemical intermediate or impurity (EP Impurity G).[1] Developing it as a standalone API requires a full toxicological bridge to Thiamine HCl.

References

  • European Pharmacopoeia (Ph. Eur.) . Thiamine Hydrochloride Monograph: Impurity G (Acetylthiamine). Strasbourg: Council of Europe.

  • PubChem . Thiamine Acetate Hydrochloride (CID 71752508).[1] National Library of Medicine.

  • Bettendorff, L. (2020). Thiamine. In: Present Knowledge in Nutrition. Academic Press. (Context on Thiamine transport kinetics).
  • Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine.

  • Greb, A., & Bitsch, R. (1998). Comparative bioavailability of various thiamine derivatives after oral administration. International Journal of Clinical Pharmacology and Therapeutics.

Sources

A Technical Guide to Thiamine Deficiency Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principles and protocols for establishing robust and reproducible thiamine deficiency models in a preclinical setting. Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind experimental choices, ensuring that the described methodologies are not just protocols to be followed, but self-validating systems for rigorous scientific inquiry.

Introduction: The Critical Role of Thiamine in Cellular Energetics and Neurological Function

Thiamine, or Vitamin B1, is an essential water-soluble vitamin that serves as a critical coenzyme in fundamental metabolic pathways.[1][2] Its biologically active form, thiamine pyrophosphate (TPP), is indispensable for the function of several key enzymes involved in carbohydrate and amino acid metabolism.[3][4] These enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are central to cellular energy production through the Krebs cycle and the pentose phosphate pathway.[1][5]

Given its fundamental role in metabolism, a deficiency in thiamine can lead to a cascade of debilitating pathological conditions, most notably affecting the nervous and cardiovascular systems.[6][7] Severe thiamine deficiency manifests as beriberi, and in populations with high alcohol consumption, it can lead to Wernicke-Korsakoff syndrome, a devastating neurological disorder characterized by confusion, ataxia, and memory loss.[8][9]

The development of reliable animal models of thiamine deficiency is therefore paramount for investigating the pathophysiology of these conditions and for the preclinical evaluation of novel therapeutic interventions. This guide will focus on the established chemical induction methods for creating such models, providing the scientific rationale and detailed protocols necessary for their successful implementation.

Clarification on Thiamine Derivatives: Thiamine Hydrochloride vs. Thiamine Acetate Hydrochloride

Before delving into the induction of thiamine deficiency, it is crucial to clarify the nomenclature of thiamine compounds. The most common form used for supplementation and in clinical practice is thiamine hydrochloride .[10] This is a stable, water-soluble salt of thiamine.

The term "thiamine acetate hydrochloride" is not commonly used in the scientific literature to describe an agent for inducing thiamine deficiency. While a chemical entity with this name exists, its biological activity in the context of creating a deficiency model is not documented. It is likely that this term is either a misnomer or refers to a niche compound not widely used in this field of research. Therefore, this guide will focus on scientifically validated and widely accepted methods for inducing thiamine deficiency.

Chemical Induction of Thiamine Deficiency: Mechanisms and Key Reagents

The most reliable and widely used method for inducing thiamine deficiency in animal models involves a combination of a thiamine-deficient diet and the administration of a thiamine antagonist. This approach ensures a more rapid and consistent onset of deficiency symptoms compared to dietary restriction alone. The two most prominent thiamine antagonists used in this context are pyrithiamine and oxythiamine.

Pyrithiamine: The Potent Antagonist

Pyrithiamine is a synthetic structural analog of thiamine that acts as a potent antagonist. Its mechanism of action is twofold:

  • Inhibition of Thiamine Pyrophosphokinase: Pyrithiamine competitively inhibits the enzyme thiamine pyrophosphokinase, which is responsible for converting thiamine into its active form, thiamine pyrophosphate (TPP).[11] This directly leads to a depletion of functional TPP.

  • Formation of a Toxic Analog: Pyrithiamine is also phosphorylated to form pyrithiamine pyrophosphate (PTPP), which can compete with TPP for binding to TPP-dependent enzymes, further disrupting their function.

This dual mechanism makes pyrithiamine a very effective tool for inducing a severe and reproducible thiamine-deficient state, particularly in rodent models.[12][13]

Oxythiamine: A Transketolase Inhibitor

Oxythiamine is another thiamine analog that, once phosphorylated to oxythiamine pyrophosphate, primarily acts by inhibiting the enzyme transketolase.[14] Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, which is crucial for the production of NADPH and the precursors for nucleotide synthesis. While effective, the effects of oxythiamine are generally considered to be less severe and slower to develop compared to pyrithiamine.

Experimental Protocols for Inducing Thiamine Deficiency

The following protocols provide a step-by-step guide for inducing thiamine deficiency in a rodent model using pyrithiamine. These protocols should be adapted based on the specific research question, animal strain, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Pyrithiamine-Induced Thiamine Deficiency (PTD) in Mice

Objective: To induce a robust and consistent thiamine deficiency leading to neurological symptoms.

Materials:

  • Thiamine-deficient rodent chow

  • Pyrithiamine hydrobromide (PT)

  • Sterile saline solution (0.9% NaCl)

  • Thiamine hydrochloride solution (for rescue)

  • Standard rodent chow

Procedure:

  • Acclimatization: Acclimate adult male mice (e.g., C57BL/6 strain) to the housing facility for at least one week with ad libitum access to standard chow and water.

  • Induction Phase:

    • Switch the diet of the experimental group to a commercially available thiamine-deficient chow.

    • Administer daily intraperitoneal (i.p.) injections of pyrithiamine hydrobromide (e.g., 0.25 mg/kg) dissolved in sterile saline.[13] The exact dose may need to be optimized based on the mouse strain and the desired severity of deficiency.

    • The control group should receive the same thiamine-deficient diet but with daily i.p. injections of sterile saline. A pair-fed control group, which receives the same amount of food as consumed by the PTD group on the previous day, is also recommended to control for the effects of reduced food intake.

  • Monitoring:

    • Monitor the animals daily for weight loss, general appearance, and the onset of neurological symptoms.

    • Typical signs of thiamine deficiency include ataxia (uncoordinated movements), circling, loss of righting reflex, and seizures.[15]

  • Symptomatic Stage and Rescue:

    • The onset of clear neurological symptoms typically occurs within 10-14 days.[13]

    • Once the desired level of deficiency is reached (as defined by the experimental endpoint, e.g., a specific neurological score or a predetermined weight loss), the induction phase should be terminated.

    • To rescue the animals and prevent mortality, administer a high dose of thiamine hydrochloride (e.g., 100 mg/kg, i.p.) and switch the diet back to standard rodent chow.[13]

  • Post-Deficiency Studies: The animals can then be used for subsequent behavioral, biochemical, or histological analyses, depending on the research question.

Self-Validating System:

  • Consistent Endpoint Definition: The criteria for the symptomatic stage must be clearly defined and consistently applied to all animals.

  • Control Groups: The inclusion of both saline-injected and pair-fed control groups is essential to differentiate the effects of thiamine deficiency from those of caloric restriction and injection stress.

  • Biochemical Confirmation: At the end of the study, the thiamine status of the animals can be confirmed by measuring erythrocyte transketolase activity or by directly measuring thiamine and its phosphate esters in tissues using high-performance liquid chromatography (HPLC).

Visualization of the PTD Experimental Workflow

PTD_Workflow Acclimatization Acclimatization (Standard Chow) Induction Induction Phase (Thiamine-Deficient Chow + Pyrithiamine) Acclimatization->Induction Day 0 Control Control Group (Thiamine-Deficient Chow + Saline) Acclimatization->Control Day 0 Monitoring Daily Monitoring (Weight, Behavior, Neurological Signs) Induction->Monitoring Control->Monitoring Symptomatic Symptomatic Stage (Defined Neurological Endpoint) Monitoring->Symptomatic ~Day 10-14 Rescue Rescue (Thiamine HCl Injection + Standard Chow) Symptomatic->Rescue Analysis Post-Deficiency Analysis (Behavioral, Biochemical, Histological) Rescue->Analysis

Caption: Workflow for the Pyrithiamine-Induced Thiamine Deficiency (PTD) Model.

Data Presentation: Comparative Overview of Thiamine Deficiency Induction Methods

FeatureDietary Restriction OnlyPyrithiamine + Deficient DietOxythiamine + Deficient Diet
Onset of Symptoms Slow and variable (weeks to months)Rapid and consistent (10-14 days)Moderate (slower than pyrithiamine)
Severity of Deficiency Mild to moderateSevereModerate
Primary Mechanism Lack of thiamine intakeInhibition of thiamine pyrophosphokinase, formation of PTPPInhibition of transketolase
Reproducibility Low to moderateHighModerate to high
Key Advantages Non-invasiveRapid, robust, and well-characterized modelTargets a specific enzyme in the pentose phosphate pathway
Key Disadvantages High variability, time-consumingInvasive (injections), potential for off-target effectsLess severe deficiency, slower onset
Common Applications Chronic, mild deficiency studiesAcute and subacute neurological studies, Wernicke-Korsakoff syndrome modelsStudies focused on the pentose phosphate pathway

Biochemical Consequences of Thiamine Deficiency: A Signaling Pathway Perspective

The neurological damage observed in thiamine deficiency is a direct consequence of impaired cellular energy metabolism. The inhibition of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase leads to a reduction in ATP production and an accumulation of lactate, resulting in lactic acidosis.[5][8] This energy crisis particularly affects brain regions with high metabolic demand.

Visualization of the Impact of Thiamine Deficiency on Cellular Metabolism

Thiamine_Deficiency_Pathway cluster_0 Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Normal Metabolism Lactate Lactate Pyruvate->Lactate Anaerobic Metabolism Krebs Krebs Cycle AcetylCoA->Krebs ATP ATP Production Krebs->ATP aKGDH α-Ketoglutarate Dehydrogenase PDH Pyruvate Dehydrogenase Thiamine Thiamine (TPP) Thiamine->PDH Thiamine->aKGDH Deficiency Thiamine Deficiency (e.g., via Pyrithiamine) Deficiency->PDH Inhibits Deficiency->aKGDH Inhibits

Caption: Impact of Thiamine Deficiency on the Krebs Cycle and ATP Production.

Conclusion: Best Practices for Modeling Thiamine Deficiency

The successful implementation of a thiamine deficiency model hinges on a thorough understanding of the underlying biochemical mechanisms and meticulous attention to experimental detail. The pyrithiamine-induced thiamine deficiency model offers a robust and reproducible platform for investigating the pathophysiology of thiamine deficiency-related disorders and for the preclinical assessment of potential therapeutics. By employing the principles of self-validating protocols, including appropriate control groups and consistent endpoint measures, researchers can generate high-quality, translatable data. While the term "thiamine acetate hydrochloride" does not correspond to a standard agent for inducing deficiency, a comprehensive understanding of established methods, as outlined in this guide, will empower researchers to effectively model this critical nutritional deficit.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Thiamine Hydrochloride? Retrieved from [Link]

  • Latt, N., & Dore, G. (2014). Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. Nutrients, 6(9), 3480-3491. [Link]

  • Langlais, P. J., & Mair, R. G. (1990). Pyrithiamine-induced thiamine deficiency results in decreased Ca(2+)-dependent release of glutamate from rat hippocampal slices. Metabolic brain disease, 5(4), 183–190. [Link]

  • National Institutes of Health Office of Dietary Supplements. (2023, February 9). Thiamin - Health Professional Fact Sheet. Retrieved from [Link]

  • Savage, L. M., & Hall, J. M. (2006). Use of the Pyrithiamine-Induced Thiamine Deficient Animal Model of Korsakoff's Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology. Journal of undergraduate neuroscience education : JUNE : a publication of Faculty for Undergraduate Neuroscience, 5(1), A1–A7. [Link]

  • RxList. (2022, April 28). Thiamine Hydrochloride (Thiamine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Lonsdale, D. (2023). Thiamine (Vitamin B1)—An Essential Health Regulator. Nutrients, 15(23), 4947. [Link]

  • Patel, S. V., & Kane, S. P. (2024). Vitamin B1 (Thiamine). In StatPearls. StatPearls Publishing. [Link]

  • WebMD. (n.d.). Thiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Mayo Clinic. (2025, March 31). Thiamine (oral route, injection route) - Side effects & dosage. Retrieved from [Link]

  • Lonsdale, D. (2018). Hiding in Plain Sight: Modern Thiamine Deficiency. Biomedicines, 6(4), 100. [Link]

  • LITFL. (2024, July 7). Thiamine Deficiency. Retrieved from [Link]

  • Smith, T. J., & Johnson, C. R. (2017). The Role of Thiamine and Effects of Deficiency in Dogs and Cats. Topics in companion animal medicine, 32(4), 109–114. [Link]

  • Zhang, F., Masania, J., Anwar, A., et al. (2016). The Uremic Toxin Oxythiamine Causes Functional Thiamine Deficiency in End-Stage Renal Disease by Inhibiting Transketolase Activity. Kidney international, 90(2), 396–403. [Link]

  • Dr. Oracle. (2025, March 8). What is the protocol for Thiamine (Vitamin B1) replacement? Retrieved from [Link]

  • Jansen, B. C. P., & Westenbrink, H. G. K. (1952). Thiamine deficiency after feeding pyrithiamine. Biochimica et Biophysica Acta, 8(6), 674-675. [Link]

  • Ke, Z. J., DeGiorgio, L. A., Volpe, B. T., & Gibson, G. E. (2017). Thiamine deficiency activates hypoxia inducible factor-1α to facilitate pro-apoptotic responses in mouse primary astrocytes. PloS one, 12(10), e0186702. [Link]

Sources

Technical Guide: Thiamine Acetate Hydrochloride in Neurological Disorders Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for investigating Thiamine Acetate Hydrochloride (and its related salt, Thiamine HCl) in the context of neurodegenerative and metabolic disorders. Thiamine deficiency (TD) is not merely a nutritional issue but a potent model for mitochondrial failure, oxidative stress, and "metabolic lesions" characteristic of Alzheimer’s Disease (AD) and Wernicke-Korsakoff Syndrome (WKS).

This document moves beyond basic biochemistry to address the causality of experimental design : why we choose specific salt forms, how to induce precise metabolic deficits, and how to quantitate brain-specific thiamine vitamers with high fidelity.

Part 1: Chemical & Pharmacological Basis[1]

The Molecule: Thiamine Acetate vs. Hydrochloride

In neurological research, the salt form dictates solubility, stability, and formulation suitability. While Thiamine Hydrochloride (HCl) is the standard reference, Thiamine Acetate is often investigated for specific buffering properties or controlled-release applications.

FeatureThiamine Hydrochloride (HCl)Thiamine AcetateRelevance to Neurology
CAS Number 67-03-81037-23-6Precise identification for reagent sourcing.[1]
Solubility High (>1 g/mL in water)ModerateHCl is preferred for acute IV/IP injections; Acetate for specific lipid-emulsion formulations.[1]
pH (1% Sol) Acidic (~3.[1][2]0)Near Neutral (~6.5-7.[1]0)Critical: Acetate is less irritating to tissue in chronic IP injection protocols.[1]
Stability High (Dry), Low (Alkaline)ModerateBoth degrade rapidly in alkaline buffers (pH > 8.0).
BBB Penetration Low (Saturable transport)Low (Saturable transport)Both rely on THTR-1/THTR-2 transporters.[1] Lipid-soluble derivatives (Benfotiamine) differ here.[1]

Experimental Insight: When designing chronic administration protocols (e.g., 4-week rescue studies in mice), Thiamine Acetate Hydrochloride may offer a reduced risk of injection-site necrosis compared to the highly acidic HCl form, unless the latter is carefully buffered.

Part 2: Mechanistic Role in Neurobiology

The "Thiamine Bottleneck" hypothesis posits that a reduction in Thiamine Diphosphate (ThDP)-dependent enzyme activity precedes neuronal death. Thiamine is not just a nutrient; it is the gatekeeper of aerobic metabolism.[1]

The Critical Triad[1]
  • Pyruvate Dehydrogenase Complex (PDH): Converts Pyruvate

    
     Acetyl-CoA.[1][3] Failure leads to lactate accumulation and energy deficit.[1]
    
  • 
    -Ketoglutarate Dehydrogenase (
    
    
    
    -KGDH):
    Rate-limiting step of the Krebs cycle.[1] Failure halts ATP production.[1]
  • Transketolase (TKT): Pentose Phosphate Pathway.[1] Failure reduces NADPH, compromising Glutathione recycling and increasing Oxidative Stress.[1]

Pathway Visualization

The following diagram illustrates the cascade from Thiamine entry to Neuronal Survival or Death.[1]

ThiamineMechanism cluster_Mito Mitochondria cluster_Cyto Cytosol Thiamine Thiamine (Acetate/HCl) THTR THTR-1/2 Transporter Thiamine->THTR ThDP Thiamine Diphosphate (Active Cofactor) THTR->ThDP PDH PDH Complex ThDP->PDH Cofactor KGDH α-KGDH ThDP->KGDH Cofactor TKT Transketolase ThDP->TKT Cofactor ATP ATP Production PDH->ATP Lactate Lactic Acidosis PDH->Lactate Inhibition KGDH->ATP Death Neuronal Apoptosis (WKS / AD Pathology) ATP->Death Lack of ATP NADPH NADPH / GSH TKT->NADPH ROS Oxidative Stress (ROS) NADPH->ROS Inhibition ROS->Death Lactate->Death

Caption: The Thiamine Dependency Cascade. ThDP acts as the obligate cofactor for PDH,


-KGDH, and TKT.[1] Inhibition at any node triggers energy failure and oxidative toxicity.

Part 3: Experimental Models (In Vivo)

To test Thiamine Acetate efficacy, you must first create a standardized deficit. The Pyrithiamine-Induced Thiamine Deficiency (PTD) model is superior to dietary restriction alone because it mimics the acute neurological onset of Wernicke’s Encephalopathy.[1]

Protocol 3.1: The PTD Model

Objective: Induce acute thiamine deficiency to test neuroprotective efficacy of Thiamine Acetate.

Reagents:

  • Pyrithiamine Hydrobromide (Anti-metabolite that inhibits Thiamine Pyrophosphokinase).[1]

  • Thiamine Deficient Chow (TD.85027 or equivalent).[1]

  • Thiamine Acetate (Test Article).[1]

Workflow:

  • Acclimatization (Day -7 to 0): Standard chow.

  • Induction (Day 0):

    • Switch to Thiamine Deficient Chow.[1]

    • Begin daily IP injections of Pyrithiamine (0.25 mg/kg).[1]

    • Why? Dietary restriction takes weeks; Pyrithiamine accelerates brain depletion to ~10-14 days.[1]

  • Monitoring (Day 10-14):

    • Watch for weight loss and loss of righting reflex (ataxia).[1]

    • Critical Endpoint: When the animal cannot right itself within 5 seconds, the "lesion" is active.[1]

  • Rescue/Treatment (Day 14+):

    • Administer Thiamine Acetate (100 mg/kg IP) vs. Vehicle.[1]

    • Note: High dose is required to outcompete Pyrithiamine at the transporter and kinase level.[1]

Part 4: Analytical Quantitation (HPLC)

You cannot publish without verifying brain tissue levels.[1] Measuring "Total Thiamine" is insufficient; you must resolve the phosphate esters (Thiamine, TMP, ThDP).

Protocol 4.2: HPLC-Fluorescence (Thiochrome Method)

Principle: Thiamine is not naturally fluorescent.[1] It must be oxidized to Thiochrome using potassium ferricyanide in an alkaline environment.[1]

Step-by-Step Methodology:

  • Tissue Preparation:

    • Rapidly dissect brain regions (Cortex, Thalamus, Hippocampus).

    • Homogenize in 10% Trichloroacetic Acid (TCA) to precipitate proteins and arrest enzyme activity.

    • Centrifuge (14,000 x g, 15 min, 4°C). Collect supernatant.

  • Derivatization (Pre-Column):

    • Mix 100 µL Supernatant + 100 µL Oxidizing Agent (3.5 mM Potassium Ferricyanide in 3M NaOH).

    • Chemistry Check: The high pH converts Thiamine to the thiolate anion, which is then oxidized to the fluorescent tricyclic thiochrome.[1]

    • Neutralize if necessary depending on column tolerance, though many protocols inject the alkaline mixture directly onto robust C18 columns.[1]

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

    • Mobile Phase: Phosphate Buffer (pH 7.0) : Methanol (85:15).[1]

    • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • Fluorescence Detector (FLD).[1]

    • Excitation: 365 nm | Emission: 435 nm .[1]

Data Validation:

  • ThDP elutes first (most polar), followed by TMP , then Free Thiamine .

  • Self-Validating Step: Run a sample without ferricyanide (blank).[1] If peaks appear, you have autofluorescent contamination (interference).

Part 5: Translational Workflow

How do we apply Thiamine Acetate research to Alzheimer's drug development?

TranslationalWorkflow Target Target Identification (Low TKT/PDH in AD Brain) Screen Salt Selection (Acetate vs HCl vs Benfotiamine) Target->Screen Formulation Model In Vivo Model (PTD or APP/PS1 Mice) Screen->Model Dosing Readout Readouts: 1. HPLC (ThDP Levels) 2. Morris Water Maze 3. Plaque Load Model->Readout Validation Clinical Clinical Formulation (High Dose/Bioavailability) Readout->Clinical Translation

Caption: Translational pipeline from identifying metabolic deficits to validating Thiamine Acetate efficacy in AD models.

Critical Considerations for Drug Development
  • Bioavailability: Thiamine absorption is saturable (active transport).[1] High oral doses of Thiamine Acetate/HCl have diminishing returns.[1]

  • Prodrugs: Compare Thiamine Acetate against lipid-soluble prodrugs like Benfotiamine.[1] While Benfotiamine raises peripheral levels higher, its ability to cross the BBB is debated.[1] Thiamine Acetate remains the direct precursor control.[1]

  • Therapeutic Window: In neurodegenerative models, "super-physiological" doses (e.g., 100-300 mg/day human equivalent) are often required to force enzyme saturation in metabolically compromised neurons.

References

  • Gibson, G. E., et al. (2016). Vitamin B1 (thiamine) and dementia. Annals of the New York Academy of Sciences. [Link]

  • Todd, K., & Butterworth, R. F. (1999). Mechanisms of neuronal cell death in Wernicke's encephalopathy. Metabolic Brain Disease. [Link]

  • Lu'o'ng, K. V., & Nguyen, L. T. (2011). The role of thiamine in Alzheimer's disease.[1][4][5] American Journal of Alzheimer's Disease & Other Dementias. [Link]

  • Bettendorff, L., et al. (1991). Determination of thiamine and its phosphate esters in human blood serum at femtomole levels. Journal of Chromatography B. [Link]

  • Hazell, A. S., et al. (1998). Excitotoxic mechanisms in the pathogenesis of thiamine deficiency neuronal death.[1] Journal of Neurochemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thiamine Acetate Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Media Formulation Support Center. Current Status: Operational Topic: Stabilization of Thiamine Acetate Hydrochloride (Vitamin B1 derivative) in aqueous and cell culture media.

Executive Summary: The Stability Paradox

Thiamine Acetate Hydrochloride is a lipophilic ester derivative of Thiamine designed for enhanced bioavailability. However, it faces a dual stability challenge in culture media:

  • Ester Hydrolysis: The acetate group is prone to hydrolysis (enzymatic or chemical), reverting the molecule to free Thiamine.

  • Thiazole Ring Degradation: Once reverted to Thiamine, the core structure is highly unstable at neutral/alkaline pH (pH > 6.0), susceptible to nucleophilic attack, sulfites, and thermal degradation.

This guide provides troubleshooting workflows to prevent these degradation pathways.

Module 1: pH-Driven Degradation & Hydrolysis

User Issue: "My HPLC analysis shows a rapid loss of Thiamine Acetate peak area after 24 hours in DMEM (pH 7.4), but I see a rise in a secondary peak."

Diagnosis: You are observing Ester Hydrolysis followed by Thiazole Ring Opening . At physiological pH (7.4), the acetate ester bond hydrolyzes, converting Thiamine Acetate to free Thiamine. Subsequently, the free Thiamine undergoes a nucleophilic attack at Carbon-2 of the thiazole ring, leading to ring opening and biological inactivation.

Technical Insight:

  • pH < 5.0: Thiamine is stable. The protonation of the pyrimidine N1 nitrogen (pKa ≈ 4.8) stabilizes the molecule.

  • pH > 6.0: The proton dissociates. The resulting uncharged species is highly reactive. The thiazole ring opens to form the thiol form (pseudo-base), which is biologically inactive and prone to oxidation.

Corrective Protocol:

  • Stock Preparation: Always prepare Thiamine Acetate stock solutions in 0.01 M HCl or an acidic buffer (Citrate, pH 4.0). Never dissolve directly into neutral PBS.

  • Media Buffering: If long-term stability in media is required, minimize the time the molecule spends at pH 7.4. Add the supplement immediately prior to use (just-in-time addition).

Data: pH Stability Profile (25°C)
pH Condition24hr Recovery (Thiamine Acetate)Dominant Degradation Product
pH 3.0 > 98%None (Stable)
pH 5.0 ~ 95%Trace Thiamine
pH 7.0 < 60%Thiamine & Thiazole Cleavage Products
pH 8.0 < 20%Thiochrome / Disulfides
Module 2: Chemical Incompatibility (The Sulfite Trap)

User Issue: "I am using a custom fermentation media containing sodium bisulfite as an antioxidant, but my Thiamine levels are undetectable."

Diagnosis: Sulfite-Induced Cleavage (Nucleophilic Substitution). Sulfites are incompatible with Thiamine. They attack the methylene bridge connecting the pyrimidine and thiazole rings, cleaving the molecule into two inactive fragments: pyrimidine sulfonic acid and a thiazole moiety.

Troubleshooting Workflow:

  • Step 1: Audit your media formulation for "Sodium Bisulfite," "Sodium Metabisulfite," or "Sulfiting Agents."

  • Step 2: If sulfites are required for other components, you cannot co-formulate Thiamine Acetate in the same liquid phase for storage.

  • Step 3: Use a dual-stream feed where Thiamine Acetate is added separately from the sulfite-containing feed.

ThiamineDegradation TA Thiamine Acetate HCl Thiamine Free Thiamine (Vitamin B1) TA->Thiamine Hydrolysis (pH > 6.0 or Esterases) RingOpen Thiol Form (Inactive) Thiamine->RingOpen Alkaline pH (> 7.0) Nucleophilic Attack Cleavage Pyrimidine Sulfonate + Thiazole Thiamine->Cleavage Sulfite Interaction (Methylene Bridge Cleavage)

Figure 1: The dual degradation pathways of Thiamine Acetate. Note that hydrolysis to Thiamine is the precursor to ring opening or sulfite cleavage.

Module 3: Sterilization & Thermal Stability

User Issue: "Can I autoclave my Thiamine Acetate stock solution to ensure sterility?"

Direct Answer: NO. Thiamine Acetate Hydrochloride is heat-labile . Autoclaving (121°C, 15 psi) will cause rapid thermal degradation, especially if the pH is not strictly controlled below 4.0. Even at low pH, significant potency loss occurs.

Validated Sterilization Protocol:

  • Dissolution: Dissolve Thiamine Acetate HCl in WFI (Water for Injection) acidified to pH 3.5–4.0.

  • Filtration: Use a 0.22 µm Polyethersulfone (PES) or PVDF membrane filter.

    • Why PES? It has low protein binding and chemical compatibility with acidic solutions.

    • Avoid: Nylon filters (can adsorb small molecules).

  • Storage: Aliquot into amber, light-tight vials and freeze at -20°C or -80°C.

Module 4: Photostability & Handling

User Issue: "The media in my transparent bioreactor feed lines is turning slightly fluorescent blue."

Diagnosis: Photolysis and Oxidation to Thiochrome. Thiamine degrades under UV and visible light to form Thiochrome , a highly fluorescent compound (blue fluorescence). This indicates significant vitamin loss.

Solution:

  • Amber Tubing: All feed lines containing Thiamine must be opaque or amber-tinted.

  • Foil Wrap: If amber tubing is unavailable, wrap reservoirs and lines in aluminum foil.

  • Assay Check: If you suspect photodegradation, measure fluorescence (Excitation 365 nm / Emission 435 nm). High fluorescence confirms Thiochrome presence.

Visual Workflow: Media Preparation Logic

The following diagram outlines the decision logic for formulating Thiamine Acetate into media without compromising stability.

MediaPrep Start Start: Thiamine Acetate Formulation CheckSulfite Contains Sulfites? Start->CheckSulfite CheckpH Target pH > 6.0? CheckSulfite->CheckpH No Separate CRITICAL: Segregate Thiamine from Sulfites CheckSulfite->Separate Yes AcidStock Prepare Stock in 0.01M HCl (pH 3-4) CheckpH->AcidStock Yes (Standard Media) CheckpH->AcidStock No Separate->CheckpH Sterilize Sterilization Method AcidStock->Sterilize Filter 0.22 µm Filtration (NO AUTOCLAVE) Sterilize->Filter AddMedia Add to Media Just-in-Time Filter->AddMedia

Figure 2: Decision tree for safe formulation of Thiamine Acetate in cell culture media.

References
  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021).[1] Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry.

  • Sigma-Aldrich (Merck).

  • Dwivedi, B. K., & Arnold, R. G. (1972).[1] Chemistry of thiamine degradation: Mechanisms of thiamine degradation in a model system. Journal of Food Science.

  • National Institutes of Health (PubChem).Thiamine Hydrochloride Compound Summary.

  • Cornell University.

Sources

Technical Support Center: Troubleshooting Thiamine Acetate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results with Thiamine Acetate Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals

Executive Summary

Thiamine Acetate (Vitamin B1 Acetate) presents a unique set of challenges compared to standard Thiamine HCl. While often selected for its altered solubility profile or potential as a prodrug, its experimental reliability is frequently compromised by three factors: pH-dependent hydrolysis , photolytic degradation , and variable biological conversion .

This guide moves beyond basic "storage instructions" to address the mechanistic causes of data variability. It provides self-validating protocols to distinguish between chemical degradation and biological inactivity.

Module 1: Chemical Stability & Stock Preparation

The Issue: “My stock solution has shifted color (yellow/brown) or the effective concentration appears lower than calculated.”

The Mechanism: The pH-Stability Paradox

Thiamine Acetate is an ester. Its stability is governed by two competing degradation pathways:

  • Ester Hydrolysis: The acetate group cleaves to form free thiamine and acetic acid. This can occur spontaneously in aqueous solution.[1]

  • Thiazole Ring Cleavage: The core thiamine structure is highly unstable at neutral to alkaline pH (pH > 6.0). At physiological pH (7.4), the thiazole ring opens, rendering the molecule biologically inactive.

Crucial Insight: Many researchers dissolve Thiamine Acetate in PBS (pH 7.4) for stock solutions. This is a critical error. At pH 7.4, the compound begins degrading immediately.

Diagnostic Flowchart

ThiamineStability Start Symptom: Inconsistent Concentration CheckPH Check Solvent pH Start->CheckPH Acidic pH < 5.0 CheckPH->Acidic Yes Neutral pH > 6.0 CheckPH->Neutral Yes CheckLight Check Light Exposure Acidic->CheckLight ResultDegraded Ring Cleavage (Irreversible) Neutral->ResultDegraded Rapid Degradation ResultStable Likely Stable (Check Purity) CheckLight->ResultStable Protected ResultOxidized Thiochrome Formation (Fluorescent Contaminant) CheckLight->ResultOxidized Exposed to UV/Blue Light

Figure 1: Decision tree for diagnosing chemical instability in Thiamine Acetate stock solutions.

FAQ: Stability & Preparation

Q: What is the optimal solvent system for Thiamine Acetate stock solutions? A: Do not use PBS or water alone. Use 10-20 mM HCl (pH 3.0–3.5) for the master stock.

  • Reasoning: Thiamine species are maximally stable at pH 2.0–4.0. The protonation of the pyrimidine N1 inhibits the nucleophilic attack that opens the thiazole ring [1].

  • Protocol: Dissolve Thiamine Acetate in 10 mM HCl to create a 100x or 1000x master stock. Aliquot and freeze at -20°C or -80°C. Only dilute into physiological media (pH 7.4) immediately prior to the experiment.

Q: Why did my solution turn yellow? A: This indicates oxidation to Thiochrome or formation of disulfide dimers.

  • Cause: Exposure to light or trace metal ions (Cu²⁺, Fe³⁺) in the water source.

  • Impact: Thiochrome is biologically inactive for thiamine transporters but is highly fluorescent, which will destroy the signal-to-noise ratio in fluorescence-based uptake assays [2].

Module 2: Biological Variability & Uptake

The Issue: “I see no biological effect in Cell Line A, but robust response in Cell Line B, despite identical dosing.”

The Mechanism: The Esterase Bottleneck

Thiamine Acetate acts as a prodrug. It is not a direct substrate for the Thiamine Transporter-1 (THTR1/SLC19A2). It must be hydrolyzed to free thiamine (or TPP) to be active.

  • Extracellular Hydrolysis: If the media contains serum (FBS), serum esterases may cleave the acetate group outside the cell.

  • Intracellular Hydrolysis: If taken up passively, intracellular esterases must activate it.

Inconsistency Source: Variability in esterase expression between cell lines (e.g., Caco-2 vs. HEK293) or variability in serum lots (FBS batch differences) leads to inconsistent dosing of the active moiety.

Comparative Data: Thiamine Forms
FeatureThiamine HClThiamine AcetateBenfotiamine
Solubility (Water) High (>500 mg/mL)ModerateLow (Lipophilic)
Transport Mechanism Active (THTR1/2)Passive (partial) / Active (after hydrolysis)Passive Diffusion
Rate Limiting Step Transporter SaturationEsterase Hydrolysis Phosphatase activation
Stability (pH 7.4) Poor (<24 hrs)Moderate (Acetate protects -OH)High
Protocol: Validating Bio-Conversion

To confirm if your cells can utilize Thiamine Acetate:

  • Control Arm: Treat cells with free Thiamine HCl (Positive Control).

  • Experimental Arm: Treat cells with Thiamine Acetate.

  • Inhibitor Arm: Pre-treat with Orlistat or PMSF (broad-spectrum esterase inhibitors) before adding Thiamine Acetate.

    • Result: If the effect of Thiamine Acetate is blocked by PMSF, the bio-activity is dependent on intracellular/extracellular hydrolysis.

Module 3: Analytical Interference

The Issue: “My HPLC or Fluorescence assay results are noisy or show shifting peaks.”

The Mechanism: Autofluorescence & Quenching

Thiamine Acetate itself is not fluorescent. However, its degradation product, Thiochrome , has a strong fluorescence signature (Ex 365 nm / Em 435 nm).

  • If your stock solution has degraded (even 1-2%), you are introducing a high-background fluorescent contaminant.

  • In HPLC, the "Acetate" peak may shift if the mobile phase pH is not controlled, as on-column hydrolysis can occur.

Visualizing the Interference Pathway

InterferencePath cluster_prevention Prevention Strategy TA Thiamine Acetate (Non-Fluorescent) Thiamine Free Thiamine (Weak Fluorescence) TA->Thiamine Hydrolysis (pH > 6) Thiochrome Thiochrome (STRONG Fluorescence) Thiamine->Thiochrome Oxidation (Light/Air) Assay Fluorescence Assay (Ex 365 / Em 435) Thiochrome->Assay Contaminates Signal False Positive / High Background Assay->Signal Buffer Use Acidic Buffer Buffer->Thiamine Stabilizes Dark Protect from Light Dark->Thiochrome Prevents

Figure 2: Pathway of interference where degradation products create false signals in fluorescence assays.

FAQ: Analytical Troubleshooting

Q: How do I separate Thiamine Acetate from Free Thiamine on HPLC? A: You must use an acidic mobile phase to prevent on-column hydrolysis.

  • Recommended Method: C18 Column. Mobile Phase A: 50mM Phosphate Buffer (pH 3.0). Mobile Phase B: Methanol.

  • Avoid: Acetate or Carbonate buffers at pH > 6.0.

Q: Can I use the Thiochrome reaction to measure Thiamine Acetate directly? A: No. The standard thiochrome assay (oxidizing thiamine with potassium ferricyanide) requires a free amino group and an open position on the thiazole ring [3]. The acetate group may sterically hinder the oxidation or alter the kinetics.

  • Solution: You must perform a pre-hydrolysis step (Acid or enzymatic) to convert all Thiamine Acetate to Free Thiamine before running the thiochrome derivatization.

References

  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021).[2] Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. [Link]

  • Edwards, K. A., & Tu-Ma, A. (2017). Thiamine Assays—Advances, Challenges, and Caveats. ChemistryOpen, 6(2), 178–191.[3] [Link]

  • Lu, J., & Frank, E. L. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry, 54(5), 901–906. [Link]

Sources

pH effects on Thiamine Acetate Hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: pH-Dependent Stability & Degradation Kinetics Audience: Formulation Scientists, Analytical Chemists, R&D Leads

Executive Summary

Thiamine Acetate Hydrochloride is a synthetic ester of Vitamin B1, designed for improved palatability or specific bioavailability profiles compared to Thiamine HCl. However, its stability in solution is governed by a precarious balance of pH, buffer species, and oxidative potential.

The Golden Rule: Thiamine Acetate HCl is kinetically stable only in acidic media (pH 2.0 – 5.0) . At pH > 6.0 , two distinct degradation pathways accelerate simultaneously:

  • Ester Hydrolysis: Conversion of Thiamine Acetate

    
     Thiamine (free base) + Acetic Acid.
    
  • Thiazole Ring Opening: Irreversible destruction of the vitamin core into thiol-type degradation products.

Module 1: The Stability Landscape (Mechanistic Insight)

To troubleshoot effectively, you must understand the "why." Thiamine stability is not a linear function of pH; it is a cliff.

1. The pH Cliff (pKa ~4.8)

The pyrimidine N1 nitrogen of the thiamine core has a pKa of approximately 4.8 .[1][2][3]

  • Below pH 5.0: The molecule is protonated, carrying a positive charge that stabilizes the thiazole ring against nucleophilic attack.

  • Above pH 6.0: The N1 deprotonates.[2] This triggers an intramolecular nucleophilic attack by the amino group on the thiazole ring, leading to ring opening.

2. The "Double-Edged" Degradation of the Acetate Ester

Unlike standard Thiamine HCl, the Acetate form faces a dual threat.

  • Base-Catalyzed Hydrolysis: Ester bonds are labile in alkaline conditions. Even if the thiamine ring survives momentarily, high pH (7.0+) will strip the acetate group, reverting your molecule to standard Thiamine. This results in a retention time shift in HPLC without necessarily losing the UV chromophore immediately.

3. The Buffer Trap (General Base Catalysis)

Critical Insight: Not all buffers are equal. Phosphate buffers accelerate thiamine degradation significantly faster than citrate or acetate buffers at the same pH. The phosphate dianion (


) acts as a general base catalyst, promoting proton removal and ring opening.
Visualizing the Degradation Pathways

ThiamineDegradation cluster_acid Stable Zone (pH < 5) cluster_base Danger Zone (pH > 6) ThiamineAcetate Thiamine Acetate HCl (Stable Form) ThiamineFree Free Thiamine (De-esterified) ThiamineAcetate->ThiamineFree Ester Hydrolysis (pH > 6.0) ThiolForm Thiol Form (Ring Opened) ThiamineAcetate->ThiolForm Ring Opening (pH > 7.0) ThiamineFree->ThiolForm Ring Opening (pH > 7.0) Thiochrome Thiochrome (Fluorescent/Oxidized) ThiolForm->Thiochrome Oxidation (O2 + High pH) Disulfides Mixed Disulfides (Precipitates/Odors) ThiolForm->Disulfides Polymerization

Figure 1: Dual degradation pathways. Note that Thiamine Acetate can lose its ester group (becoming Thiamine) OR lose its ring structure depending on specific pH and hydrolytic conditions.

Module 2: Troubleshooting Dashboard (FAQs)

Q1: My solution turned yellow/brown overnight. What happened?

  • Diagnosis: Oxidative Ring Opening (Thiochrome Formation).

  • Mechanism: At pH > 7, the thiazole ring opens to form the thiol species. In the presence of trace oxygen, this oxidizes to Thiochrome (yellow, highly fluorescent) or brown disulfide polymers.

  • Corrective Action:

    • Check pH immediately. If > 6.0, discard.

    • For future preps, use Nitrogen sparging to remove dissolved oxygen.

    • Add a chelating agent (EDTA) if metal ions (Cu²⁺, Fe³⁺) are present, as they catalyze this oxidation.

Q2: I see a new peak on my HPLC, but the total peak area is roughly the same. Is my drug degrading?

  • Diagnosis: Ester Hydrolysis.

  • Mechanism: You have likely converted Thiamine Acetate to Thiamine (free alcohol). The thiamine core is intact (so it still absorbs UV light), but the lipophilic acetate group is gone, causing a shift to a shorter retention time (assuming Reverse Phase chromatography).

  • Corrective Action:

    • Lower the pH of your mobile phase and sample diluent to pH 3.0.

    • Ensure your sample injector temperature is controlled (4°C is ideal).

Q3: Can I use Phosphate Buffered Saline (PBS) at pH 7.4 for stability studies?

  • Diagnosis: Protocol Error.

  • Mechanism: PBS is the "perfect storm" for thiamine. pH 7.4 is alkaline enough to open the ring, and the phosphate ions will catalytically accelerate the reaction.

  • Corrective Action: Switch to Citrate Buffer or Acetate Buffer if you must work near neutral pH (though stability will still be poor compared to acidic conditions).

Q4: A sulfur-like "rotten egg" smell has developed.

  • Diagnosis: Sulfur Elimination.

  • Mechanism: Deep degradation involves the release of Hydrogen Sulfide (

    
    ) or volatile mercaptans from the breakdown of the thiazole sulfur atom.
    
  • Corrective Action: The sample is irretrievably degraded. Ensure future formulations are kept below pH 5.5.

Module 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Use this protocol for calibration standards or stock solutions to ensure >99% integrity over 24 hours.

  • Solvent: 0.1 N Hydrochloric Acid (HCl).

  • Target pH: ~1.0 – 2.0.

  • Procedure:

    • Dissolve Thiamine Acetate HCl in 0.1 N HCl.

    • Note: The HCl salt form naturally provides some acidity, but dissolving in pure water often yields a pH of 2.7–3.3. Adding 0.1 N HCl locks the pH below 2.0, maximizing stability.

  • Storage: Amber glass vials (light sensitive) at 4°C.

Protocol B: Forced Degradation (Stress Testing)

Use this to validate your HPLC method's specificity (separating Thiamine Acetate from Thiamine and Thiochrome).

Stress ConditionReagent / ConditionDurationExpected Outcome
Acid Hydrolysis 1.0 N HCl, 60°C4 HoursMinimal Degradation. (Thiamine is highly acid stable).
Base Hydrolysis 0.1 N NaOH, RT15 MinsRapid Degradation. Appearance of Thiamine (hydrolysis product) and Thiol forms. Solution turns yellow.
Oxidation 3%

, pH 8.0
30 MinsThiochrome Formation. Intense blue fluorescence under UV (365nm).
Thermal 80°C, pH 4.524 HoursEster Hydrolysis. Slow conversion to free Thiamine.
Protocol C: Buffer Selection Guide

If you must formulate at a specific pH, use this hierarchy to minimize catalytic degradation.

BufferSelection Start Target pH? Acid pH 3.0 - 5.0 Start->Acid Neutral pH 6.0 - 7.0 Start->Neutral Best: Citrate or Acetate Buffer Best: Citrate or Acetate Buffer Acid->Best: Citrate or Acetate Buffer Avoid: Phosphate Buffer Avoid: Phosphate Buffer Neutral->Avoid: Phosphate Buffer Use: Maleate or Citrate\n(Accept shorter half-life) Use: Maleate or Citrate (Accept shorter half-life) Avoid: Phosphate Buffer->Use: Maleate or Citrate\n(Accept shorter half-life)

Figure 2: Decision tree for buffer selection to minimize general base catalysis.

References
  • Voelker, A. L., Miller, J., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons. (Refer to Chapter on Thiamine kinetics).
  • Windheuser, J. J., & Higuchi, T. (1962). Kinetics of thiamine hydrolysis. Journal of Pharmaceutical Sciences, 51(4), 354-364.
  • Panyangam, N., & Sirithunyalug, B. (2014). Improvement of stability of thiamine hydrochloride in solution by complexation.

Sources

Technical Support Guide: Minimizing Interference in Thiamine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the quantification of Thiamine Hydrochloride (Vitamin B1) . While often referred to in conjunction with acetate buffers (common in HPLC mobile phases), it is critical to distinguish the analyte from the buffer system. Thiamine is inherently unstable in alkaline environments and susceptible to oxidative and reductive interference.

Note on Nomenclature: "Thiamine Acetate Hydrochloride" is non-standard nomenclature. This guide assumes the analysis of Thiamine Hydrochloride (the active pharmaceutical ingredient) using Acetate-buffered HPLC systems or within acetate-containing formulations.[1] If analyzing Acetiamine (the fat-soluble acetyl derivative), specific extraction modifications are required, though the core chromatographic principles below remain relevant.

Core Mechanism of Interference[1]

To minimize interference, one must understand the degradation pathways that generate "ghost peaks" and baseline noise. Thiamine degrades via two primary mechanisms that compete based on pH and matrix composition.

Visualizing the Degradation Pathway

The following diagram illustrates the critical stability zones. Operating outside the "Safe Zone" (pH 2.5–4.[1]5) invites immediate chemical interference.[1]

ThiamineDegradation Thiamine Thiamine HCl (Analyte) SafeZone Safe Zone (pH 2.0 - 4.5) Thiamine->SafeZone Stable Thiochrome Thiochrome (Fluorescent Interferent) Thiamine->Thiochrome Oxidation (pH > 7.0) + UV Light/Fe3+/Cu2+ Cleavage Pyrimidine + Thiazole (Hydrolysis Products) Thiamine->Cleavage Sulfite Attack or Extreme Heat Disulfide Thiamine Disulfide Thiamine->Disulfide Mild Oxidation (pH > 5.0)

Figure 1: Thiamine Stability & Degradation Pathways. Thiochrome formation is the primary source of fluorescent/UV interference in alkaline conditions.[1]

Critical Control Points: The HPLC Workflow

The most robust method for Thiamine HCl is Ion-Pair Reversed-Phase HPLC .[1] The thiamine molecule is highly polar and cationic; without ion-pairing reagents, it elutes in the void volume, co-eluting with matrix trash.

Optimized Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Column C18 (L1), End-capped, 5µm, 150 x 4.6mmEnd-capping reduces silanol activity, preventing peak tailing of the cationic thiamine amine.[1]
Mobile Phase MeOH : Buffer (20:80)High aqueous content is required for solubility.[1]
Buffer Composition 0.005M Sodium 1-Hexanesulfonate + 1% Glacial Acetic AcidHexanesulfonate acts as the ion-pairing agent, increasing retention.[1] Acetic acid maintains pH < 4.[1]0.
pH Control Strictly pH 3.0 - 3.5 Above pH 5.0, the thiazole ring opens.[1] Below pH 2.5, hydrolysis accelerates.
Detection UV @ 245 nm245 nm is the isosbestic point for some degradants, minimizing baseline drift.
Troubleshooting Guide (Q&A Format)
Category A: Chromatographic Anomalies [1]

Q1: My Thiamine peak shows severe tailing (Asymmetry > 2.0). Is my column dead?

  • Root Cause: Secondary interactions between the positively charged quaternary nitrogen of thiamine and residual silanol groups (Si-OH) on the silica support.[1]

  • Solution:

    • Add Ion-Pairing Reagent: Ensure Sodium 1-Hexanesulfonate (or Octanesulfonate) is present at 5–10 mM.[1]

    • Add Amine Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]

    • Check pH: Ensure pH is acidic (2.8–3.5) to protonate silanols (suppressing ionization).[1]

Q2: I see a "Ghost Peak" eluting after Thiamine. What is it?

  • Root Cause: This is likely Thiochrome .[1] If your sample was exposed to light or alkaline conditions (even momentarily during prep), thiamine oxidizes to thiochrome, which is highly retained on C18 columns.

  • Verification: Check fluorescence. Thiochrome fluoresces intensely (Ex 365nm / Em 435nm).[1] Thiamine does not.

  • Prevention: Use amber glassware and limit bench time.

Q3: Retention time is drifting significantly between injections.

  • Root Cause: Temperature fluctuations or ion-pairing reagent equilibrium issues.[1]

  • Solution:

    • Thermostat Column: Set oven to 25°C or 30°C. Do not rely on ambient temperature.

    • Equilibration: Ion-pairing reagents require longer equilibration times (minimum 30–40 column volumes) to saturate the stationary phase.[1]

Category B: Chemical & Matrix Interference

Q4: My recovery is consistently low (< 90%) in tablet formulations.

  • Root Cause: Adsorption or Excipient Interference.[1]

    • Filter Binding: Thiamine binds to Nylon filters.

    • Sulfite Interaction:[2] Many excipients contain sulfites, which cleave thiamine into pyrimidine and thiazole moieties.

  • Solution:

    • Filter Selection: Use PVDF or PES filters.[1] Avoid Nylon.[1]

    • Sulfite Scavenging: If sulfites are present, add 1-2 drops of 3% Hydrogen Peroxide to the sample solution immediately upon dissolution to oxidize sulfites to sulfates (which do not interfere).

Q5: I am getting interference from other B-vitamins (B2, B6).

  • Root Cause: Co-elution in multi-vitamin premixes.[1]

  • Solution:

    • Gradient Optimization: Riboflavin (B2) is much more hydrophobic.[1] Use a gradient step (increase MeOH to 40% after Thiamine elutes) to flush B2.

    • Wavelength Switching: Detect Thiamine at 245 nm and B2 at 268 nm or 450 nm.

Diagnostic Workflow

Use this decision tree when encountering assay failure.

TroubleshootingFlow Start Start: Assay Issue IssueType Identify Symptom Start->IssueType Tailing Peak Tailing IssueType->Tailing GhostPeak Ghost Peaks / Extra Peaks IssueType->GhostPeak RTDrift RT Drift IssueType->RTDrift CheckIP Check Ion-Pairing Conc. (5-10mM)? Tailing->CheckIP CheckLight Sample exposed to light/pH > 5? GhostPeak->CheckLight CheckTemp Is Column Temp Controlled? RTDrift->CheckTemp AddTEA Add 0.1% TEA or Change Column CheckIP->AddTEA No/Low Thiochrome Thiochrome Formed. Re-prep in Amber Glass + Acidify CheckLight->Thiochrome Yes Equilibrate Equilibrate >45 mins Check Pump Mixing CheckTemp->Equilibrate Yes

Figure 2: Diagnostic Decision Tree for Thiamine HPLC Assays.

References
  • United States Pharmacopeia (USP). Thiamine Hydrochloride Monograph. USP-NF.[1] (Standard RP-HPLC method utilizing Sodium 1-hexanesulfonate).[1]

  • Lynch, P. L., & Young, R. (2000). High performance liquid chromatographic determination of thiamine in foodstuffs. Journal of Chromatography A. Link

  • Gliszczyńska-Świgło, A. (2006).[1] Thiamine hydrolysis in the presence of sulfites: Kinetic studies. Food Chemistry.

  • BenchChem Technical Notes. Identifying and mitigating common interferences in thiamine hydrochloride HPLC analysis. Link

  • News-Medical. Kinetic fluorescence analysis for the determination of vitamin B1. Link

Sources

Validation & Comparative

A Head-to-Head In Vivo Comparison of Thiamine Prodrugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-vivo comparison of common thiamine prodrugs, offering researchers, scientists, and drug development professionals a detailed analysis of their respective pharmacokinetic and pharmacodynamic profiles. By synthesizing data from multiple preclinical and clinical studies, this document aims to elucidate the nuances of each compound, thereby empowering more informed decisions in experimental design and therapeutic development.

Introduction: The Rationale for Thiamine Prodrugs

Thiamine (Vitamin B1) is an essential water-soluble vitamin critical for cellular metabolism. Its active form, thiamine pyrophosphate (TPP), is a vital cofactor for enzymes involved in carbohydrate and amino acid metabolism. However, the therapeutic efficacy of conventional thiamine is often limited by its low bioavailability due to a saturable, carrier-mediated transport system in the intestine. To overcome this limitation, several lipid-soluble thiamine prodrugs have been developed to enhance absorption and tissue distribution. This guide will focus on a head-to-head comparison of the most extensively studied thiamine prodrugs: benfotiamine, fursultiamine, and sulbutiamine.

These prodrugs are designed to passively diffuse across the intestinal membrane, leading to higher plasma thiamine concentrations than can be achieved with standard thiamine hydrochloride.[1] Once absorbed, they are metabolized to thiamine, which is then converted to its active form, TPP. The structural differences between these prodrugs influence their absorption, distribution, and metabolic pathways, resulting in distinct pharmacokinetic and pharmacodynamic profiles.

Comparative Pharmacokinetics and Bioavailability

The primary advantage of thiamine prodrugs lies in their superior bioavailability compared to thiamine hydrochloride. This section will compare the key pharmacokinetic parameters of benfotiamine, fursultiamine, and sulbutiamine based on available in-vivo data.

Metabolic Activation Pathways

The following diagram illustrates the distinct metabolic pathways of benfotiamine (an S-acyl derivative) and the disulfide derivatives (fursultiamine and sulbutiamine) to the active form, thiamine pyrophosphate (TPP).

G cluster_0 Benfotiamine (S-Acyl Thioester) cluster_1 Disulfide Prodrugs Benfotiamine Benfotiamine S_Benzoylthiamine S-Benzoylthiamine Benfotiamine->S_Benzoylthiamine Dephosphorylation (Intestine) Thiamine Thiamine S_Benzoylthiamine->Thiamine Hydrolysis (Erythrocytes, Liver) Fursultiamine Fursultiamine Fursultiamine->Thiamine Reduction of disulfide bond Sulbutiamine Sulbutiamine Sulbutiamine->Thiamine Reduction of disulfide bond TPP Thiamine Pyrophosphate (TPP) (Active Form) Thiamine->TPP Phosphorylation

Caption: Metabolic activation of thiamine prodrugs.

Quantitative Comparison of Bioavailability

The following table summarizes the key pharmacokinetic parameters of different thiamine prodrugs from various in-vivo studies. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary.

ProdrugAnimal Model/ HumanKey FindingsReference
Benfotiamine HumanApproximately 5-fold higher plasma thiamine levels compared to an equivalent dose of thiamine hydrochloride.[1][1]
HumanAfter a single 100 mg oral dose, benfotiamine led to a more rapid and higher increase in plasma and hemolysate thiamine concentrations compared to fursultiamine and thiamine disulfide.[2][3][2][3]
MiceIn adult wild-type mice, a 100 mg/kg dose of benfotiamine resulted in significantly higher blood concentrations of thiamine and TPP compared to the same dose of fursultiamine.[4][5][4][5]
HumanThe bioavailability of thiamine from oral benfotiamine was found to be approximately 1147.3 ± 490.3% in plasma and 195.8 ± 33.8% for TDP in erythrocytes compared to thiamine hydrochloride.[6][6]
Fursultiamine HumanOral administration of fursultiamine (also known as thiamine tetrahydrofurfuryl disulfide or TTFD) rapidly increased thiamine levels in whole blood, red blood cells, and cerebrospinal fluid.[7][8][7][8]
HumanShowed lower bioavailability compared to benfotiamine in a head-to-head study.[2][3][2][3]
Sulbutiamine HumanAs a fat-soluble derivative, it is designed to cross the blood-brain barrier more readily than thiamine.[9][10][11][9][10][11]
HumanIncreases the levels of thiamine and thiamine phosphate esters in the brain.[12][12]

In Vivo Pharmacodynamic Effects: A Comparative Overview

The enhanced bioavailability of thiamine prodrugs translates to more pronounced pharmacodynamic effects. This section compares their efficacy in preclinical models of thiamine deficiency and other pathological conditions.

Neuroprotective Effects

Thiamine deficiency can lead to severe neurological complications. Studies have investigated the neuroprotective potential of various prodrugs.

  • Benfotiamine: In a rat model of sporadic Alzheimer's disease, benfotiamine treatment for 30 days significantly increased the concentrations of thiamine diphosphate in the hippocampus and entorhinal cortex, leading to improved cognitive function.[13] It has also been shown to have antioxidant and anti-inflammatory properties.[14][15]

  • Fursultiamine: This prodrug can cross the blood-brain barrier more efficiently than thiamine, which is crucial for supporting neurological function in the brain, a high-glucose-utilizing organ.[16] It has demonstrated neuroprotective effects by maintaining optimal energy levels in neural cells and reducing oxidative stress.[17]

  • Sulbutiamine: This synthetic derivative is composed of two thiamine molecules and is designed to readily cross the blood-brain barrier.[9] It has been shown to increase thiamine levels in the brain and may enhance cholinergic and dopaminergic activity, potentially improving memory and mood.[12][18]

Effects on Diabetic Complications

Benfotiamine has been extensively studied for its potential to mitigate diabetic complications due to its ability to enhance the activity of the enzyme transketolase, which helps to redirect excess glucose away from harmful metabolic pathways.[18] In preclinical models, benfotiamine has been shown to prevent diabetic neuropathy and nephropathy.[14]

Experimental Protocols for In Vivo Comparison

To facilitate further research, this section provides detailed, step-by-step methodologies for key in-vivo experiments to compare thiamine prodrugs.

Pharmacokinetic Analysis Workflow

The following diagram outlines a typical workflow for a comparative pharmacokinetic study of thiamine prodrugs in an animal model.

G start Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Oral Administration of Thiamine Prodrugs & Control start->dosing sampling Serial Blood Sampling (e.g., via tail vein) dosing->sampling processing Plasma & Erythrocyte Separation sampling->processing hplc Quantification of Thiamine & Metabolites (HPLC with fluorescence detection) processing->hplc analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) hplc->analysis end Comparative Analysis analysis->end

Caption: Workflow for in-vivo pharmacokinetic comparison.

Step-by-Step Protocol: Pharmacokinetic Study in Rats
  • Animal Model: Utilize male Sprague-Dawley rats (8-10 weeks old), housed under standard laboratory conditions with ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the experiment.

  • Grouping: Randomly divide the rats into groups (n=6 per group) for each thiamine prodrug and a control group (receiving thiamine hydrochloride or vehicle).

  • Dosing: Administer a single oral gavage of the respective compound at a predetermined dose (e.g., 100 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Centrifuge the blood samples to separate plasma and erythrocytes. Store samples at -80°C until analysis.

  • Quantification: Analyze the concentrations of thiamine and its phosphate esters (ThMP and TDP) in plasma and erythrocytes using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization to thiochrome.[1][2]

  • Data Analysis: Calculate the key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), using appropriate software.

Inducing Thiamine Deficiency in Rodents

For pharmacodynamic studies evaluating the efficacy of prodrugs in a deficiency state, a reliable animal model is crucial.

  • Diet: Feed mice or rats a thiamine-deficient diet for a specified period (e.g., 30 days).[19][20]

  • Monitoring: Monitor the animals for signs of thiamine deficiency, such as weight loss and neurological symptoms.

  • Treatment: Once deficiency is established, administer the thiamine prodrugs or control substance and assess for reversal of symptoms and biochemical markers.

Conclusion and Future Directions

The available in-vivo evidence strongly supports the superior bioavailability of lipid-soluble thiamine prodrugs compared to conventional thiamine. Among the prodrugs, benfotiamine has demonstrated particularly high bioavailability in several studies.[1][2][3] Fursultiamine and sulbutiamine also offer significant advantages, especially in their ability to cross the blood-brain barrier.[9][11][16]

The choice of a specific thiamine prodrug for research or therapeutic development should be guided by the target tissue and the desired pharmacological effect. For peripheral applications, such as in diabetic complications, benfotiamine's robust systemic bioavailability makes it a compelling candidate. For central nervous system disorders, the enhanced brain penetration of fursultiamine and sulbutiamine warrants further investigation.

Future research should focus on more direct, head-to-head comparative studies of these prodrugs in various disease models to provide a clearer understanding of their relative therapeutic potential.

References

  • Greb, A., & Bitsch, R. (1998). Comparative bioavailability of various thiamine derivatives after oral administration. International Journal for Vitamin and Nutrition Research, 68(2), 110-114.
  • Frank, T., Bitsch, R., & Wolf, G. (2000). High thiamine diphosphate concentrations in erythrocytes can be achieved in dialysis patients by oral administration of benfotiamine. European Journal of Clinical Pharmacology, 56(3), 251-257.
  • Patsnap Synapse. (2024).
  • Martel, J. L., Kerndt, P. R., Doshi, H., & Franklin, D. S. (2021). Role of the Synthetic B1 Vitamin Sulbutiamine on Health. Molecules, 26(4), 888.
  • WebMD. (n.d.). Sulbutiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • BenchChem. (2025). A Comparative Analysis of Thiamine Hydrochloride and Benfotiamine Bioavailability in Animal Models.
  • Patsnap Synapse. (2024).
  • Alzheimer's Drug Discovery Found
  • Nootropics Expert. (2026). Sulbutiamine.
  • Proloterapia. (n.d.). Sulbutiamina.
  • Caring Sunshine. (n.d.). Relationship: Memory and Brain Function and Sulbutiamine.
  • Volvert, M. L., Seyen, S., Piette, M., Evrard, B., Gangolf, M., Plumier, J. C., & Bettendorff, L. (2008).
  • Pan, X., Gong, N., Zhao, J., Yu, Z., Gu, F., Chen, J., ... & Chen, Z. (2010). Powerful beneficial effects of benfotiamine on cognitive impairment and β-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice. Brain, 133(5), 1342-1351.
  • Baker, H., & Frank, O. (1976). Absorption, utilization and clinical effectiveness of allithiamines compared to water-soluble thiamines. Journal of nutritional science and vitaminology, 22(Suppl), 63-68.
  • Double Wood Supplements. (2024).
  • Xie, F., Cheng, Z., Li, S., He, J., Wang, X., & Gu, Z. (2014). Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. Journal of clinical pharmacology, 54(6), 688-695.
  • Li, H., Xu, H., Wen, W., Wu, L., Xu, M., & Luo, J. (2020). Thiamine Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice. Brain sciences, 10(8), 565.

Sources

Purity Assessment Protocol: Synthesized Thiamine Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiamine Acetate Hydrochloride (CAS: 1037-29-2), also known as O-Acetylthiamine or Thiamine Impurity G (EP/BP), is a synthetic ester derivative of Vitamin B1. Unlike the standard Thiamine Hydrochloride, this compound possesses an acetyl group at the hydroxyethyl side chain of the thiazolium ring.

Assessing its purity presents a unique analytical challenge: hydrolytic instability . In aqueous solution, Thiamine Acetate Hydrochloride readily hydrolyzes back to Thiamine Hydrochloride and acetic acid. Therefore, standard pharmacopeial assays for Vitamin B1 (often based on thiochrome fluorescence or non-specific titrations) are insufficient and potentially misleading for this specific ester.

This guide outlines a comparative analytical framework , establishing Reverse-Phase Ion-Pair HPLC (RP-IP-HPLC) as the "Gold Standard" for purity assessment, contrasted against alternative methods like HPTLC and Thiochrome Fluorescence.

Chemical Context & Stability Profile

Understanding the degradation pathway is prerequisite to selecting the correct analytical method. The purity assessment must distinguish between the target synthesized ester and its primary degradation product (Thiamine).

Degradation Pathway (Hydrolysis)

The acetyl bond is labile, particularly in neutral-to-alkaline pH or in the presence of moisture.

ThiamineHydrolysis TAH Thiamine Acetate HCl (Target Compound) Inter Hydrolysis (pH > 5.0 or Moisture) TAH->Inter TH Thiamine HCl (Impurity/Degradant) Inter->TH Ester Cleavage AA Acetic Acid (Byproduct) Inter->AA

Figure 1: Hydrolytic degradation pathway of Thiamine Acetate Hydrochloride. Purity assays must resolve the blue node from the red nodes.

Comparative Method Analysis

The following table compares three potential analytical approaches. The RP-IP-HPLC method is identified as the superior choice for purity profiling due to its ability to separate the intact ester from its hydrolysis product.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: RP-IP-HPLC with UV Detection (Recommended)Method B: Thiochrome Fluorescence (Alternative)Method C: Non-Aqueous Titration (Bulk Assay)
Principle Separation based on hydrophobicity using ion-pairing agents.Oxidation of thiamine to fluorescent thiochrome.[1]Acid-base reaction with Perchloric acid.
Specificity High. Resolves Thiamine Acetate from Thiamine HCl.Low. Requires hydrolysis to detect; cannot easily distinguish ester vs. free form.Low. Measures total basic nitrogen; cannot detect hydrolysis.
Sensitivity Moderate (LOD ~0.05 µg/mL).Very High (LOD ~ng/mL range).Low (Requires mg quantities).[2]
Primary Use Purity & Impurity Profiling. Biological samples (Blood/Urine).[3]Raw material assay (Potency).
Limitation Requires strict pH control to prevent on-column hydrolysis.Indirect measurement; Acetate group blocks oxidation site.Blind to degradation (Thiamine & Acetate both titrate).

Detailed Experimental Protocol: RP-IP-HPLC (Gold Standard)

This protocol is adapted from European Pharmacopoeia (EP) methodologies for Thiamine impurities but optimized for the retention of the less polar acetate ester.

Reagents & Materials[1][2][3][4]
  • Column: C18 End-capped (e.g., Inertsil ODS-3 or equivalent), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 15 mM Sodium Heptanesulfonate (Ion-Pair Reagent) in 25 mM Phosphate Buffer (pH 3.0). Note: Low pH is critical to stabilize the ester.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 0.1% Hydrochloric Acid (pH ~2.0). Never use water or neutral buffers for sample prep.

Chromatographic Conditions[1][2][3][5]
  • Mode: Isocratic or Gradient.

    • Isocratic Recommendation: 80% Mobile Phase A / 20% Mobile Phase B.

    • Rationale: Thiamine Acetate is more hydrophobic than Thiamine. A higher organic ratio (20-25%) is needed compared to standard Thiamine analysis (usually 5-10% MeOH) to elute the acetate within a reasonable time.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV at 248 nm (Lambda max for the thiazolium ring).[2]

  • Temperature: 25°C (Do not heat the column; heat accelerates hydrolysis).

Step-by-Step Workflow
  • System Suitability Preparation:

    • Prepare a mixture containing 0.1 mg/mL Thiamine HCl (Standard) and 0.1 mg/mL Thiamine Acetate HCl (Target).

    • Dissolve in Diluent (0.1% HCl).

  • Sample Preparation:

    • Accurately weigh 25 mg of synthesized Thiamine Acetate HCl.

    • Dissolve immediately in 25.0 mL of Diluent.

    • Critical Control: Inject within 30 minutes of preparation to minimize auto-hydrolysis.

  • Data Acquisition:

    • Inject 20 µL of System Suitability Solution.

    • Inject 20 µL of Sample Solution.

    • Run time: 2.5x the retention time of the main peak.[2]

Acceptance Criteria (Self-Validating System)
  • Resolution (Rs): > 2.0 between Thiamine (Peak 1) and Thiamine Acetate (Peak 2).

  • Tailing Factor: < 1.5 for the Thiamine Acetate peak.

  • Purity Calculation: Use Area Normalization method, excluding solvent peaks.

    • Relative Retention Time (RRT): Thiamine HCl (~1.0) vs. Thiamine Acetate (~1.5 - 2.0 depending on % organic).

Analytical Decision Logic

Use the following decision tree to select the appropriate workflow based on your specific data needs (e.g., simple potency vs. detailed impurity profile).

AnalyticalDecisionTree Start Start: Purity Assessment Q1 Is the goal Impurity Profiling or Potency Assay? Start->Q1 Impurity Impurity Profiling (Detecting Hydrolysis) Q1->Impurity  Detailed Profile   Potency Bulk Potency Assay (Content %) Q1->Potency  Raw Material Lot Release   HPLC Method A: RP-IP-HPLC (UV @ 248nm) Impurity->HPLC Titration Method C: Non-Aqueous Titration (Perchloric Acid) Potency->Titration Check Check: Is Thiamine HCl present? HPLC->Check Result2 Report: Total Base Content (Cannot distinguish forms) Titration->Result2 Result1 Report: % Purity & % Hydrolysis Check->Result1

Figure 2: Decision tree for selecting the analytical method. Note that titration fails to distinguish the ester from the hydrolyzed impurity.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . (2023). Thiamine Hydrochloride Monograph (0303). European Directorate for the Quality of Medicines & HealthCare.

  • LGC Standards . (n.d.). Thiamine Acetate Hydrochloride (Impurity G).[5] Reference Standard Data Sheet.

  • National Institutes of Health (NIH) . (2019). A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. PubMed Central.

  • SciSpace . (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry.

  • Santa Cruz Biotechnology . (n.d.). Thiamine Acetate Hydrochloride Properties and CAS 1037-29-2.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thiamine Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the safe and compliant disposal of Thiamine Acetate Hydrochloride. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from procurement to its final, environmentally sound disposal. This document provides an in-depth, procedural framework built on principles of safety, regulatory compliance, and scientific integrity. While thiamine salts are not typically classified as acutely hazardous, adherence to a rigorous disposal protocol is non-negotiable for ensuring personnel safety and institutional compliance.

Part 1: Hazard Assessment and Regulatory Framework

The cornerstone of any disposal plan is a thorough understanding of the material's properties and the regulations that govern it. Thiamine Acetate Hydrochloride, a salt of Vitamin B1, is generally considered to have low toxicity. However, a formal hazard assessment is a mandatory first step.

Causality of Assessment: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the waste generator is responsible for determining if their waste is hazardous.[1][2][3] This determination dictates the entire disposal pathway. A substance is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5]

Based on available Safety Data Sheets (SDS) for the closely related Thiamine Hydrochloride, the acetate salt does not meet these criteria. It is not flammable, corrosive, or reactive under normal conditions.[6] Its high LD50 value indicates low acute toxicity.[7][8]

Data Summary: Physicochemical & Toxicological Profile

PropertyValue / ObservationSignificance for Disposal
Physical State Solid, crystalline powder[6][8]Low risk of vapor inhalation, but dust can be generated.
Solubility Freely soluble in water[7][9]High potential for environmental dispersal if disposed of improperly via drains.
pH 2.7 - 3.4 (1% aqueous solution)[6][7]Mildly acidic, but not corrosive by RCRA definition (pH ≤ 2).[4]
Acute Oral Toxicity (LD50, Rat) 3710 mg/kg[7][8]Classified as having low acute toxicity.
Known Hazards May cause serious eye irritation[10]. May cause allergic reaction or breathing difficulties if inhaled as a dust.[11]Dictates the need for Personal Protective Equipment (PPE), especially eye protection and potentially respiratory protection for large quantities.
RCRA Status Typically Non-Hazardous [5][9]Does not require management as a P- or U-listed hazardous waste, but must be disposed of as a chemical waste.[1][5]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, ensuring that each step logically follows the last to create a closed loop of safety and compliance from the point of generation to final pickup.

Step 1: Don Personal Protective Equipment (PPE)

  • Methodology: Before handling the waste container or the chemical itself, equip yourself with standard laboratory PPE:

    • Safety glasses or goggles (mandatory to protect from eye irritation).[6][9]

    • Nitrile gloves.

    • A lab coat.

  • Causality: The primary hazards are eye irritation from dust and potential skin contact.[9][10] Proper PPE is the first line of defense and a fundamental requirement under OSHA's laboratory safety standards.

Step 2: Waste Segregation

  • Methodology: Designate a specific waste stream for Thiamine Acetate Hydrochloride. Do not mix it with other chemical wastes, particularly solvents, strong bases, or oxidizing agents.[1][6]

  • Causality: Preventing the mixing of incompatible chemicals is a critical safety measure to avoid unforeseen reactions.[1][13][14] Segregation also simplifies the disposal process for your institution's Environmental Health & Safety (EHS) department.

Step 3: Containerization

  • Methodology:

    • Select a chemically compatible container. A high-density polyethylene (HDPE) or glass wide-mouth container is ideal.

    • Ensure the container is clean, dry, and in good condition with no cracks or leaks.[1]

    • Transfer the solid Thiamine Acetate Hydrochloride waste into the container. If dealing with a solution, pour carefully.

    • Do not fill the container to more than 90% of its capacity to prevent spills.[2]

    • Securely close the container with a leak-proof lid.[4] The container must remain closed unless waste is actively being added.

  • Causality: Proper containment is mandated by both EPA and OSHA to prevent the release of chemicals into the environment and the workplace.[1][14] Using compatible materials prevents degradation of the container itself.

Step 4: Labeling

  • Methodology: Immediately label the container with the following information:

    • The words "WASTE " or "HAZARDOUS WASTE " as required by your facility's policy.

    • Full Chemical Name: "Waste Thiamine Acetate Hydrochloride "

    • An indication of the hazards (e.g., "Eye Irritant ").[3]

    • Date of first accumulation.

  • Causality: Clear, accurate labeling is a core requirement of OSHA's Hazard Communication Standard and EPA's waste management regulations.[3][15][16] It ensures anyone handling the container is aware of its contents and potential hazards.

Step 5: Temporary Storage (Satellite Accumulation Area)

  • Methodology: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[2][4] The storage location should be away from drains, heat sources, and direct sunlight.[13]

  • Causality: The SAA concept allows for the safe, short-term collection of waste in the lab before it is moved to a central storage area.[4] This minimizes the risk of spills and ensures the waste is managed by trained personnel.

Step 6: Final Disposal

  • Methodology: Once the container is full or has been stored for the maximum period allowed by your institution (e.g., 90 days), contact your EHS department or designated chemical waste contractor for pickup.[2][4] Do not attempt to dispose of the material yourself.

  • Causality: Final disposal must be handled by trained professionals who can ensure the waste is transported and processed in accordance with all federal, state, and local regulations at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][12][17]

Part 3: Visualizing the Disposal Workflow

The following diagram illustrates the logical progression for the safe handling and disposal of Thiamine Acetate Hydrochloride waste.

Caption: Logical workflow for compliant disposal of Thiamine Acetate Hydrochloride.

Part 4: Prohibited Disposal Methods and Their Scientific Rationale

To ensure a complete understanding, it is crucial to address improper disposal methods and the risks they pose.

  • Drain Disposal: PROHIBITED

    • Rationale: While thiamine is water-soluble, pouring chemicals down the drain is a violation of best practices and often, local regulations.[4][13] The mildly acidic nature of the solution can contribute to the corrosion of plumbing over time. More significantly, it introduces a chemical into the wastewater stream that is not intended to be there, potentially disrupting water treatment processes or harming aquatic life. It also creates a risk of incompatible chemicals mixing within the drainage system.[13]

  • Regular / Solid Trash Disposal: PROHIBITED

    • Rationale: Disposing of any laboratory chemical in the regular trash is unsafe and unprofessional.[1][18] It poses an unnecessary risk of exposure to custodial staff who are not trained to handle chemical waste.[18] Furthermore, chemicals in landfills can leach into the soil and groundwater, causing environmental contamination.[19] All chemical waste, regardless of hazard classification, must be managed through a designated chemical waste stream.

Part 5: Emergency Procedures for Spills

In the event of an accidental release, follow these steps for a small, solid spill:

  • Ensure Safety: Alert others in the area and ensure the area is well-ventilated.[7]

  • Use PPE: Wear appropriate PPE, including eye protection, gloves, and a lab coat.

  • Containment: Sweep up the solid material carefully to avoid generating dust.[6][7] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter if available.

  • Disposal: Place the swept-up material and any contaminated cleaning materials into a properly labeled waste container as described in Part 2.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific community. When in doubt, the most prudent course of action is always to consult your institution's Environmental Health & Safety department.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Safety Data Sheet - Thiamine Hydrochloride USP. PCCA. [Link]

  • Safety Data Sheet: Thiamine hydrochloride. Carl ROTH. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]

  • Safety Data Sheet: Thiamine hydrochloride. Carl ROTH (UK). [Link]

  • Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - THIAMINE HYDROCHLORIDE. Letco Medical. [Link]

  • Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. [Link]

  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]

  • EPA Non-Hazardous Waste Guidance. EnviroSource. [Link]

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Personal protective equipment for handling Thiamine Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Thiamine Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols

Understanding the Hazard Profile: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is essential. Thiamine Hydrochloride, a related compound, is classified as causing serious eye irritation.[1][2] While not classified as a hazardous substance or mixture in all contexts, it is crucial to handle it with care to avoid potential irritation and other health effects.[3] In its solid form, it exists as a white to almost white crystalline powder.[4][5][6]

Key considerations include:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

  • Skin Irritation: May cause skin irritation upon contact.[7]

  • Ingestion: May cause irritation if ingested.[7]

  • Hygroscopic and Light Sensitive: The compound is sensitive to moisture and light, which can affect its stability and integrity.[8][9]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is critical for minimizing exposure risk.

Engineering Controls:

  • Ventilation: Always handle Thiamine Acetate Hydrochloride in a well-ventilated area.[1][3][8][9][10] The use of a fume hood or other local exhaust ventilation is strongly recommended to control airborne dust levels.[3][7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7][10]

Personal Protective Equipment (PPE) Summary:

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields or a face shield.[2][7][9][10][11]To protect against dust particles and potential splashes causing serious eye irritation.
Hands Chemically compatible gloves (e.g., nitrile rubber).[2][7][9][10][11]To prevent skin contact and potential irritation.
Body Laboratory coat.[7][9][10][11]To protect skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[10]To prevent inhalation of dust particles and subsequent respiratory tract irritation.

Step-by-Step Handling Protocol: A Self-Validating System for Safety

This protocol is designed to guide you through the safe handling of Thiamine Acetate Hydrochloride from receipt to disposal, ensuring a self-validating system of safety at each step.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Proceed when ready prep_materials Gather All Necessary Materials prep_workspace->prep_materials Proceed when ready weighing Carefully Weigh the Compound prep_materials->weighing Proceed when ready dissolving Dissolve in Appropriate Solvent weighing->dissolving Handle with care transfer Transfer Solution as Needed dissolving->transfer Handle with care decontaminate Decontaminate Work Surfaces transfer->decontaminate After use dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of Thiamine Acetate Hydrochloride.

Detailed Steps:

  • Preparation:

    • Don PPE: Before entering the handling area, put on all required PPE as outlined in the table above.

    • Prepare Workspace: Ensure your workspace is clean, uncluttered, and located within a certified chemical fume hood or a well-ventilated area.

    • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, beakers, and the appropriate solvent.

  • Handling:

    • Weighing: To minimize dust generation, handle the solid powder carefully. Use a spatula to transfer the compound to weighing paper or a weighing boat. Avoid any actions that could create airborne dust.

    • Dissolving: When preparing solutions, slowly add the Thiamine Acetate Hydrochloride to the solvent to prevent splashing.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all work surfaces and equipment after use.

    • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[11] For unused or waste material, it may be possible to dissolve it in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[11] Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

    • PPE Removal: Remove PPE in the designated area, being careful to avoid contaminating yourself. Dispose of single-use items properly.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[7] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][11]

Storage and Stability: Maintaining Chemical Integrity

Proper storage is essential for maintaining the quality and stability of Thiamine Acetate Hydrochloride.

  • Container: Keep the container tightly closed.[10]

  • Environment: Store in a cool, dry, and well-ventilated place.[1][10] Protect from moisture and light.[9][10] Storage at 4°C is recommended.[10]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling Thiamine Acetate Hydrochloride, fostering a safe and productive research environment.

References

  • Letco Medical. (2021, March 30). Thiamine Hydrochloride Safety Data Sheet. Retrieved from [Link]

  • PCCA. (2023, February). Thiamine Hydrochloride USP Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Thiamine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Fresenius Kabi USA, LLC. (2015, June 1). Thiamine Hydrochloride Injection, USP Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Thiamine Acetate Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Thiamine Hydrochloride. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.